6-Bromo-4-phenylchroman-2-one
Description
Properties
IUPAC Name |
6-bromo-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKFQGCDFMGUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387841 | |
| Record name | 6-bromo-4-phenylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-23-6 | |
| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156755-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156755236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-bromo-4-phenylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 6-Bromo-4-phenylchroman-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-phenylchroman-2-one is a halogenated derivative of the chromanone scaffold, a class of compounds recognized for its broad spectrum of biological activities. The presence of a bromine atom and a phenyl group on the chroman-2-one core suggests its potential as a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the basic properties, potential synthesis, and prospective biological significance of this compound, drawing comparisons with structurally related compounds to infer its characteristics. While specific experimental data for this exact molecule is limited in publicly available literature, this document consolidates information on related bromo-substituted heterocyclic compounds to provide a foundational understanding for researchers.
Core Properties of this compound
This section details the fundamental chemical and physical properties of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-phenyl-3,4-dihydrochromen-2-one | |
| CAS Number | 156755-23-6 | [1] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1] |
| Molecular Weight | 315.15 g/mol | |
| Canonical SMILES | C1C(C2=C(C=C(C=C2)Br)OC1=O)C3=CC=CC=C3 | [1] |
| InChI Key | KFKFQGCDFMGUCH-UHFFFAOYSA-N | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data
Experimental spectral data for this compound is not available in the searched literature. However, based on the characterization of structurally similar compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: Aromatic protons would appear in the downfield region (δ 7-8 ppm). The protons on the chroman-2-one ring would exhibit characteristic shifts, including signals for the benzylic proton at C4 and the methylene protons at C3.
-
¹³C NMR: Signals for the carbonyl carbon (C2), the carbon bearing the bromine atom (C6), and the phenyl-substituted carbon (C4) would be key diagnostic peaks. The aromatic carbons would resonate in the typical range of δ 110-160 ppm.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
For reference, the spectral data for the related compound 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one is provided below[2]:
-
¹H NMR (700.2 MHz, DMSO-d₆, 333 K): δ 8.21 (br. d, J = 2.2, 1H), 7.90–7.89 (m, 3H), 7.45 (dd, J = 7.6, 2H), 7.20 (dd, J = 7.6, 1H), 7.11–7.09 (m, 1H), 5.03 (s, 2H) ppm.[2]
-
¹³C{¹H} NMR (176.1 MHz, DMSO-d₆, 333 K): δ 164.3, 155.7, 148.1, 139.7, 139.2, 129.8, 128.7 (2C), 124.3, 124.0, 119.5 (2C), 110.0, 106.7, 105.7, 48.8 ppm.[2]
-
IR (KBr), ν (cm⁻¹): 3072, 1686, 1598, 1503, 1452, 1392, 1295, 1266, 1179, 1136, 1035, 878, 754, 690, 606.[2]
-
MS (ESI) m/z: [M]⁺ 327 (Br⁷⁹), 329 (Br⁸¹).[2]
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not explicitly available, general methods for the synthesis of chromanone and coumarin derivatives can be adapted.
Potential Synthetic Pathway
A plausible synthetic route could involve the Pechmann condensation or a Perkin-like reaction, followed by reduction or modification. A potential starting point could be the reaction of a substituted phenol with a β-ketoester or a cinnamic acid derivative. The synthesis of the related 6-bromo-2-phenyl-4H-chromen-4-one has been achieved through the microwave-assisted dehydrogenation of the corresponding 2-phenyl-chroman-4-one.[3]
A general procedure for the synthesis of substituted 2-phenyl chroman-4-one involves the microwave heating of a substituted 2-propen-1-one with zinc chloride.[3] This could potentially be adapted for the synthesis of this compound.
Below is a DOT script visualizing a general synthetic workflow for chromanone derivatives.
Experimental Protocol for a Related Compound: Synthesis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one[2]
This protocol provides a reference for the synthesis and characterization of a related bromo-phenyl heterocyclic compound.
-
Reaction Setup: N-[(2E)-3-(Furan-2-yl)prop-2-en-1-yl]aniline (1.26 mmol) is dissolved in dry CH₂Cl₂ (10 mL) and cooled to 251 K.[2]
-
Addition of Reagent: Dibromomaleic anhydride (0.32 g, 1.26 mmol) is added, and the mixture is kept at 269 K for 2 days.[2]
-
Work-up: The resulting precipitate is filtered, dissolved in dry DMSO (10 mL), and stirred at 353 K for 10 hours.[2] The mixture is then poured into water (50 mL), and the resulting precipitate is filtered off and washed with water.[2]
-
Purification: The product is dried in air to a constant weight to afford the final compound.[2]
Biological Activity and Potential Applications
The chromanone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide array of biological activities.[4]
Predicted Biological Activities
While this compound has not been extensively studied, the presence of the bromo-substituent on the chromanone ring suggests potential for significant biological activity. Halogenation is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.
-
Antimicrobial Activity: Studies on related bromo-substituted heterocyclic compounds, such as 6-bromo-4-(substituted phenyl) iminoflavones, have shown promising antimicrobial and antifungal activities.[4][5][6][7] The bromine atom is thought to contribute to the increased lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
-
Anticancer Activity: Chromanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways like p53.[8]
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways.
References
- 1. This compound | RUO | Supplier [benchchem.com]
- 2. Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mediresonline.org [mediresonline.org]
- 8. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Bromo-4-phenylchroman-2-one: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-phenylchroman-2-one is a heterocyclic compound belonging to the chromanone family. The chromanone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for conferring a wide range of biological activities to its derivatives. The presence of a bromine atom and a phenyl group on the chroman-2-one core of this particular molecule suggests potential for unique pharmacological properties, particularly in the realm of anti-inflammatory and anticancer applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally analogous compounds to provide a thorough and predictive analysis.
Chemical Structure and Properties
This compound, with the CAS Number 156755-23-6, possesses the molecular formula C₁₅H₁₁BrO₂.[1] Its structure features a bicyclic chroman-2-one core, with a bromine atom substituted at the 6-position of the aromatic ring and a phenyl group attached at the 4-position of the dihydropyranone ring.
Structure:
Systematic Name: 6-bromo-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one[1]
Canonical SMILES: C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3[1]
Synthesis
Experimental Protocol: Proposed Synthesis via Pechmann Condensation
This protocol is a generalized procedure based on the synthesis of similar 4-substituted coumarin derivatives.
Materials:
-
4-Bromophenol
-
Cinnamic acid
-
Sulfuric acid (concentrated) or other acidic catalysts (e.g., Amberlyst-15)[2]
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1 equivalent) and cinnamic acid (1.1 equivalents) in a minimal amount of an anhydrous solvent.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with constant stirring. Alternatively, a solid acid catalyst like Amberlyst-15 can be used for a more environmentally friendly approach.[2]
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, it can be removed by filtration. The reaction mixture is then diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Analytical Data
Due to the absence of specific published spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the 4-position, and the methylene protons at the 3-position.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Phenyl group) | 7.20 - 7.50 | Multiplet |
| Aromatic Proton (H-5) | ~7.80 | Doublet |
| Aromatic Proton (H-7) | ~7.40 | Doublet of doublets |
| Aromatic Proton (H-8) | ~7.10 | Doublet |
| Methine Proton (H-4) | ~4.50 | Triplet |
| Methylene Protons (H-3) | 2.80 - 3.20 | Multiplet |
¹³C NMR (Predicted):
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | ~168 |
| Aromatic C-O (C-8a) | ~150 |
| Aromatic C-Br (C-6) | ~118 |
| Aromatic C (Phenyl group) | 125 - 140 |
| Aromatic C (Benzene ring) | 115 - 135 |
| Methine C (C-4) | ~40 |
| Methylene C (C-3) | ~35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | 1750 - 1770 | Strong |
| C-O (ester) | 1200 - 1250 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-Br | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Predicted Value |
| Molecular Ion (M⁺) | m/z 302/304 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| Major Fragments | Loss of Br (m/z 223), Phenyl group (m/z 225/227), CO (m/z 274/276) |
Experimental Protocol for Analytical Characterization
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Obtain the mass spectrum, ensuring to observe the characteristic isotopic pattern for a bromine-containing compound.
Biological Activity and Potential Signaling Pathways
Derivatives of the chroman-2-one scaffold have been reported to exhibit a variety of biological activities, with anti-inflammatory properties being particularly prominent.[3] While specific studies on this compound are limited, related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] A key mechanism underlying these effects is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators.
It is plausible that this compound could exert anti-inflammatory effects by interfering with one or more steps in this pathway.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry due to its chromanone core, which is associated with diverse biological activities. While direct experimental data is limited, this guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and predicted analytical data based on structurally related compounds. The potential for this compound to act as an anti-inflammatory agent, likely through the inhibition of the NF-κB signaling pathway, warrants further investigation. The experimental protocols and analytical predictions presented here serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the pharmacological potential of this compound and its derivatives.
References
- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-4-phenylchroman-2-one IUPAC name and CAS number 156755-23-6
IUPAC Name: 6-bromo-4-phenyl-3,4-dihydrochromen-2-one CAS Number: 156755-23-6
This technical guide provides a comprehensive overview of 6-Bromo-4-phenylchroman-2-one, a synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological applications.
Chemical and Physical Data
This compound is a solid compound at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 6-bromo-4-phenyl-3,4-dihydrochromen-2-one | [2] |
| CAS Number | 156755-23-6 | [2] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [2] |
| Molecular Weight | 303.15 g/mol | |
| Canonical SMILES | C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3 | [2] |
| InChI Key | KFKFQGCDFMGUCH-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [1] |
Synthesis and Experimental Protocols
The synthesis of chroman-4-one scaffolds, to which this compound belongs, can be achieved through various methods. A general and effective approach involves the cyclization of appropriately substituted chalcones or related precursors.
General Synthesis of Substituted 2-Phenyl Chroman-4-one Derivatives
One common method for the synthesis of the chroman-4-one core structure involves the microwave-assisted reaction of a substituted 2-propen-1-one with zinc chloride.[1] While a specific protocol for this compound is not detailed in the available literature, a general procedure for related compounds is as follows:
Materials:
-
Substituted 2-propen-1-one (3.0 mmoles)
-
Zinc chloride (3.3 mmoles)
-
Saturated aqueous solution of NH₄Cl
-
Methylene chloride
Procedure:
-
A solution of the substituted 2-propen-1-one and zinc chloride is subjected to microwave heating for approximately 4 minutes.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the resulting mixture is poured into a saturated solution of NH₄Cl (20 ml).[1]
-
The product is then extracted with methylene chloride.[1]
-
The organic layer is collected, and the solvent is removed to yield the crude product, which can be further purified by column chromatography.
Caption: General workflow for the synthesis of the chroman-4-one core.
Role in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable synthetic intermediate in the development of more complex molecules with potential therapeutic applications. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[3]
The bromine atom at the 6-position provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships. This versatility makes it a key building block for creating libraries of novel compounds for biological screening.
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of chroman derivatives has been shown to possess a variety of pharmacological properties, including:
-
Anticancer Activity: Chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action can involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
Antimicrobial Activity: The chroman scaffold is also associated with antimicrobial properties against a range of bacteria and fungi. The presence of a bromine substituent can potentially enhance this activity.[3] The proposed mechanism of antimicrobial action for some chromene derivatives involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[3]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols for Biological Evaluation
Although specific studies on this compound are limited, the following are general experimental protocols used to assess the biological activities of related chroman derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines
-
Culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Materials:
-
Test microorganism
-
Liquid growth medium
-
Test compound
-
96-well microtiter plates
Procedure:
-
Prepare a standardized suspension of the test microorganism.
-
Serially dilute the test compound in the liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate for 16-24 hours under appropriate conditions for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.[3]
Caption: General workflows for biological evaluation.
Conclusion
This compound is a key synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its versatile chroman-4-one core and the presence of a reactive bromine handle make it an attractive starting point for the synthesis of diverse compound libraries. While further research is needed to fully elucidate the specific biological activities of this compound, the established pharmacological importance of the chroman scaffold suggests that it is a promising area for future investigation in drug discovery.
References
6-Bromo-4-phenylchroman-2-one molecular weight and formula C15H11BrO2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-4-phenylchroman-2-one (CAS No: 156755-23-6), a key heterocyclic compound. It details the molecule's properties, its significant role as a synthetic intermediate in medicinal chemistry, and a generalized experimental protocol for its application in cross-coupling reactions.
Core Molecular Data
This compound is a brominated chromanone derivative.[1] Its chemical formula is confirmed as C15H11BrO2.[2] The compound is a solid at room temperature and requires refrigerated storage.[3]
| Property | Data | Source |
| Molecular Formula | C15H11BrO2 | [2] |
| Molecular Weight | 303.16 g/mol | |
| CAS Number | 156755-23-6 | [2] |
| IUPAC Name | 6-bromo-4-phenyl-2-chromanone | |
| Canonical SMILES | C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3 | [2] |
| InChI Key | KFKFQGCDFMGUCH-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | |
| Reported Purity | 95% - 97% | |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
| Hazard Statements | H302, H315, H319, H335 |
Significance in Medicinal Chemistry and Drug Discovery
This compound is recognized as a privileged synthetic intermediate and a core scaffold in medicinal chemistry and drug discovery research.[1] The chromanone core is found in many biologically active molecules, making its derivatives valuable for pharmacological investigation.[1][4]
The compound's primary utility stems from the bromine atom at the 6-position, which serves as a reactive "handle" for extensive functionalization.[1] This allows researchers to introduce a wide variety of aryl, heteroaryl, and amine groups, thereby creating libraries of novel compounds for biological screening.[1] It is a versatile building block for constructing more complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.[1]
Synthetic Applications and Workflow
The most prominent application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations.[1] These reactions leverage the C-Br bond to form new carbon-carbon or carbon-nitrogen bonds, a fundamental strategy in modern drug development.
A representative workflow for the functionalization of this scaffold via a Suzuki coupling is illustrated below. This process is central to diversifying the chromanone core to explore structure-activity relationships (SAR).
Caption: Synthetic workflow for Suzuki coupling using this compound.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki cross-coupling reaction using this compound as the starting material. Researchers should optimize specific conditions based on the chosen boronic acid and catalyst system.
Objective: To synthesize a 6-aryl-4-phenylchroman-2-one derivative.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents)
-
Base, e.g., aqueous Sodium Carbonate (Na₂CO₃) 2M solution or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent, e.g., Toluene, 1,4-Dioxane, or DME
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the selected boronic acid (1.2 eq.), and the palladium catalyst (0.03 eq.).
-
Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the base. If using an aqueous solution like 2M Na₂CO₃, add it to the solvent mixture. If using a solid base like K₂CO₃, add it with the other solids in Step 1.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired functionalized product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
References
An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-4-phenylchroman-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Bromo-4-phenylchroman-2-one. These predictions are based on the analysis of similar compounds and foundational principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 2.8 - 3.2 | dd | J = 16.0, 6.0 Hz |
| H-3' | 3.2 - 3.6 | dd | J = 16.0, 12.0 Hz |
| H-4 | 4.2 - 4.6 | t | J = 6.0, 12.0 Hz |
| H-5 | 7.6 - 7.8 | d | J = 2.0 Hz |
| H-7 | 7.4 - 7.6 | dd | J = 8.5, 2.0 Hz |
| H-8 | 7.0 - 7.2 | d | J = 8.5 Hz |
| Phenyl H | 7.2 - 7.5 | m |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 168 - 172 |
| C-3 (CH₂) | 35 - 40 |
| C-4 (CH) | 40 - 45 |
| C-4a | 120 - 125 |
| C-5 | 130 - 135 |
| C-6 (C-Br) | 115 - 120 |
| C-7 | 135 - 140 |
| C-8 | 118 - 122 |
| C-8a | 150 - 155 |
| Phenyl C-1' | 138 - 142 |
| Phenyl C-2'/6' | 127 - 130 |
| Phenyl C-3'/5' | 128 - 131 |
| Phenyl C-4' | 129 - 132 |
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | 1750 - 1770 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| C-Br | 500 - 600 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 316/318 | Molecular ion peak, showing characteristic bromine isotope pattern (approx. 1:1 ratio). |
| [M-Br]⁺ | 237 | Loss of bromine atom. |
| [M-C₇H₅O]⁺ | 197/199 | Fragmentation of the phenyl and carbonyl groups. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or 500 MHz) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 to 4096, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities and coupling constants.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Electron Impact (EI) instrument, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it into an LC system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas Flow: Optimized for stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions.
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Potential Biological Activity of 6-Bromo-4-phenylchroman-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 6-bromo-4-phenylchroman-2-one is limited in publicly available literature. This guide synthesizes information from studies on structurally related chroman-2-one and chroman-4-one derivatives to project the potential therapeutic properties and guide future research.
Introduction
The chromanone scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1] The general structure of chroman-2-one, also known as dihydrocoumarin, consists of a fused benzene ring and a dihydropyranone ring. The specific compound of interest, this compound, possesses two key structural modifications: a bromine atom at the 6-position and a phenyl group at the 4-position. Halogenation, particularly bromination, at the 6-position of the chromanone core has been shown to enhance various biological activities.[2] The presence of a phenyl group at the 4-position can also significantly influence the pharmacological profile. This technical guide will explore the potential anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities of this compound based on data from analogous compounds.
Potential Anticancer Activity
Chromanone and chromone derivatives have emerged as promising candidates for anticancer drug development, demonstrating antiproliferative effects against various cancer cell lines.[3][4] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[5] For instance, certain chromone derivatives have been shown to induce apoptosis in K562 leukemia cells through both endogenous and exogenous pathways.[6]
Data Presentation: Cytotoxicity of Structurally Related Chromanone Derivatives
The following table summarizes the cytotoxic activity of various substituted chromanone and chromone compounds against different cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzylideneflavanone (Compound 1) | Multiple Colon Cancer Lines | 8 - 20 | [3][7] |
| 3-Benzylideneflavanone (Compound 3) | Multiple Colon Cancer Lines | 15 - 30 | [3][7] |
| 5(R),7(S)-bisepoxy-substituted chromone (Compound 11) | K562 (Myelogenous Leukemia) | 0.04 | [5] |
| Chromane-2,4-dione derivative (Compound 13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [4] |
| Chromane-2,4-dione derivative (Compound 13) | HL-60 (Leukemia) | 42.0 ± 2.7 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Apoptosis Signaling Pathway
The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that can be induced by cytotoxic compounds.
Caption: Intrinsic and extrinsic pathways leading to apoptosis.
Potential Antimicrobial Activity
Derivatives of the chromanone scaffold have demonstrated notable antibacterial and antifungal properties.[1][8] The introduction of a bromine atom can enhance antimicrobial efficacy.[9] For instance, 6-bromochromone-3-carbonitrile has shown potent antifungal activity against Candida species.[1]
Data Presentation: Antimicrobial Activity of Structurally Related Chromanone Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) values for several chromanone derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [1] |
| 7-hydroxy-4-chromanone derivative (5f) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [10] |
| Chalcone derivative (8a) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 | [10] |
| 3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) | Bacillus cereus | 0.75 (mg/ml) | [8] |
| 3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) | Escherichia coli | 1.5 (mg/ml) | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
96-well microplates
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.
Visualization: Antimicrobial Assay Workflow
The following diagram illustrates the workflow for a typical broth microdilution assay to determine the MIC.
Caption: Workflow for MIC determination via broth microdilution.
Potential Anti-inflammatory Activity
Chromanone derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[11][12] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6).[13] The mechanism of action often involves the inhibition of the NF-κB and MAPK signaling pathways.[11][13]
Data Presentation: Anti-inflammatory Activity of Structurally Related Chromanone Derivatives
The following table presents the inhibitory concentrations of chromanone derivatives on inflammatory markers.
| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |
| 2-(2-phenethyl)chromone derivative | NO production inhibition | RAW264.7 macrophages | 7.0 - 12.0 | [14] |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2a) | COX-2 inhibition | Ovine COX-2 | 0.47 | [15] |
| Chromone derivative (48) | COX-2 inhibition | Ovine COX-2 | 3.30 | [16] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced NO Production in RAW 264.7 Macrophages
This protocol describes an in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production.
Objective: To evaluate the ability of a test compound to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
Griess Reagent (for NO measurement)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Visualization: NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. The diagram below shows a simplified representation of the canonical NF-κB signaling cascade.
Caption: Simplified canonical NF-κB signaling pathway.
Potential for SIRT2 Inhibition
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.[2] Chroman-4-one derivatives have been identified as selective and potent SIRT2 inhibitors.[2][17][18] Notably, a study found that 6,8-dibromo-2-pentylchroman-4-one is a highly potent SIRT2 inhibitor, suggesting that the 6-bromo substitution is favorable for this activity.[2][17][18]
Data Presentation: SIRT2 Inhibition by Structurally Related Chromanone Derivatives
The following table shows the SIRT2 inhibitory activity of several chroman-4-one derivatives.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [2][17][18] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | [2] |
| Acetamide substituted phenethyl-chromone (23) | SIRT2 | 29 | [19] |
Experimental Protocol: In Vitro SIRT2 Inhibition Assay
This protocol is a fluorescence-based assay to measure the inhibitory activity of compounds against SIRT2.[20]
Objective: To determine the IC50 value of a test compound for SIRT2 inhibition.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., Fluor de Lys-SIRT2)
-
NAD+
-
Developer solution
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the fluorogenic peptide substrate. The final DMSO concentration should not exceed 1%.
-
Enzyme Addition: Add the SIRT2 enzyme to each well, except for the background control wells.
-
Reaction Initiation: Start the enzymatic reaction by adding NAD+ solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for an additional 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Subtract the background fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle). Determine the IC50 value by fitting the data to a dose-response curve.
Visualization: SIRT2 Inhibition Assay Workflow
This diagram outlines the key steps in the SIRT2 inhibition assay.
Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.
Conclusion
Based on the analysis of structurally similar compounds, this compound holds significant potential as a biologically active molecule. The presence of the 6-bromo substituent is strongly associated with enhanced activity, particularly in SIRT2 inhibition and antimicrobial effects. The 4-phenyl group may further contribute to its pharmacological profile, potentially influencing its anticancer and anti-inflammatory properties.
Future research should focus on the synthesis of this compound and its evaluation in a battery of in vitro assays, including those detailed in this guide. Investigating its effects on various cancer cell lines, microbial strains, and inflammatory pathways will be crucial in elucidating its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies involving modifications of the phenyl group and the chromanone core could lead to the development of novel and potent therapeutic agents.
References
- 1. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
6-Bromo-4-phenylchroman-2-one: A Comprehensive Technical Guide for its Role as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-phenylchroman-2-one is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its chroman-2-one core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a crucial handle for further molecular elaboration through various cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound as a key building block in the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in research and development.
Introduction
The chroman-2-one (or dihydrocoumarin) scaffold is a recurring motif in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The strategic functionalization of this core structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). This compound has emerged as a particularly valuable intermediate due to the synthetic versatility imparted by the bromo substituent, which can be readily transformed using modern synthetic methodologies.
This guide will detail the synthesis of this compound, its characteristic spectroscopic data, and its pivotal role as a precursor in the synthesis of complex molecules, most notably in the preparation of the antimuscarinic agent, Fesoterodine.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and predicted spectroscopic data for this compound is provided below for easy reference.
| Property | Value |
| IUPAC Name | 6-bromo-4-phenyl-3,4-dihydrochromen-2-one |
| CAS Number | 156755-23-6 |
| Molecular Formula | C₁₅H₁₁BrO₂ |
| Molecular Weight | 303.15 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not reported (predicted to be elevated) |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 5H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 4.50 (t, 1H, CH), 3.10-2.90 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 151.0, 140.0, 132.0, 130.0, 129.5, 128.0, 127.0, 125.0, 118.0, 117.0 (Ar-C), 45.0 (CH), 35.0 (CH₂) |
| IR (KBr) | ~1760 cm⁻¹ (C=O, lactone), ~1600, 1490 cm⁻¹ (C=C, aromatic), ~700 cm⁻¹ (C-Br) |
Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed reaction of 4-bromophenol with cinnamic acid. This method is analogous to the synthesis of related 4-arylchroman-2-ones.
Experimental Protocol: Synthesis from 4-Bromophenol and Cinnamic Acid
This protocol is adapted from the synthesis of 6-methyl-4-phenylchroman-2-one.
Materials:
-
4-Bromophenol
-
trans-Cinnamic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Xylene
-
Sodium Hydroxide (NaOH) solution (0.5 N)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and trans-cinnamic acid (1.0 eq).
-
Add xylene as the solvent (approx. 4-5 mL per gram of cinnamic acid).
-
Stir the mixture for 15 minutes at room temperature to ensure homogeneity.
-
Slowly and carefully add concentrated sulfuric acid (0.25 eq) to the stirring mixture.
-
Heat the reaction mixture to 140-145 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with deionized water.
-
Cool the mixture to 10-15 °C in an ice bath and slowly add 0.5 N NaOH solution with stirring for 1 hour to neutralize the acid and remove unreacted phenol.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Caption: Synthetic workflow for this compound.
Role as a Synthetic Intermediate
The bromine atom at the 6-position of this compound serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the synthesis of a wide range of derivatives for biological screening.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new aromatic moieties at the 6-position.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-aryl-4-phenylchroman-2-one derivative.
Caption: Suzuki-Miyaura coupling catalytic cycle.
Application in the Synthesis of Fesoterodine
A significant application of this compound is as a key starting material in the synthesis of Fesoterodine, a medication used to treat overactive bladder.[1][2] The synthesis involves a multi-step sequence that highlights the utility of this intermediate.
Synthetic Pathway to a Fesoterodine Intermediate: A one-pot process has been described for the conversion of this compound to a key intermediate for Fesoterodine.[1] This involves:
-
Ring Opening and Benzylation: Reaction with benzyl chloride in the presence of a base opens the lactone ring and protects the resulting phenol as a benzyl ether.
-
Reduction: The ester is then reduced to a primary alcohol.
-
Activation: The alcohol is activated, for example, by conversion to a mesylate, to facilitate subsequent nucleophilic substitution.
Experimental Protocol: One-Pot Synthesis of a Fesoterodine Intermediate [1]
Materials:
-
This compound
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Monoglyme
-
Mesyl chloride
-
Triethylamine (TEA)
-
Methylene chloride (DCM)
Procedure:
-
React this compound with benzyl chloride in the presence of sodium iodide and potassium carbonate to form methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate in situ.
-
Without isolation, reduce the intermediate ester with sodium borohydride and aluminum chloride in monoglyme to form 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in situ.
-
Without isolation, react the alcohol intermediate with mesyl chloride in the presence of triethylamine in methylene chloride to yield 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropyl methanesulfonate.
Caption: Synthesis of a Fesoterodine intermediate.
Potential Biological Significance of Derivatives
Derivatives of the chroman-4-one scaffold have been investigated for a range of biological activities. For instance, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases. The ability to functionalize the 6-position of the chroman-2-one core through intermediates like this compound allows for the synthesis of libraries of compounds to probe the SAR of SIRT2 inhibition and other biological targets.
Caption: Inhibition of SIRT2 by chroman-4-one derivatives.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of the bromo substituent make it an ideal starting material for the creation of diverse molecular architectures. The successful application of this intermediate in the synthesis of Fesoterodine underscores its importance. This technical guide provides the necessary information for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
References
The Chromanone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one, or chromanone, scaffold is a heterocyclic ring system composed of a benzene ring fused to a dihydropyran-4-one ring. This core structure is a fundamental component of numerous naturally occurring compounds, most notably flavonoids, and has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] Its structural rigidity and synthetic tractability make it an ideal framework for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. Unlike the related chromones, chromanones lack a C2-C3 double bond, a structural nuance that often leads to distinct biological properties.[1] This guide provides a comprehensive overview of the chromanone core in drug discovery, detailing its synthesis, therapeutic applications, mechanisms of action, and key structure-activity relationships, supplemented with detailed experimental protocols and visual representations of relevant biological pathways.
Synthesis of the Chromanone Scaffold
The synthesis of the chromanone core can be achieved through several established routes. A prevalent and efficient method is the intramolecular cyclization of 2'-hydroxychalcones, which are themselves synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a suitable aldehyde.[1] Another notable method involves the acid-catalyzed cyclization of 2-hydroxyacetophenone with an appropriate ester. Modifications to these classical methods, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times.
A representative synthetic protocol for a 7-methoxy-2-phenylchroman-4-one is outlined below. This multi-step synthesis involves the formation of a chromone ester, followed by hydrolysis to the carboxylic acid, and subsequent amidation.[2]
Therapeutic Applications and Mechanisms of Action
The chromanone scaffold is associated with a diverse array of pharmacological activities, making it a highly attractive starting point for drug discovery programs.[1][3] Key therapeutic areas where chromanone derivatives have shown significant promise include oncology, inflammation, and neurodegenerative diseases.
Anticancer Activity
Chromanone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4][5] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[4][5]
Data Presentation: Quantitative Efficacy of Chromanone Derivatives
The following tables summarize the in vitro efficacy of representative chromanone derivatives across various therapeutic areas.
Table 1: Anticancer Activity of Chromanone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HT-29 (Colon) | ~8-30 | [6] |
| HCT-116 (Colon) | ~8-30 | [6] | |
| SW480 (Colon) | ~8-20 | [6] | |
| Compound 3 | HT-29 (Colon) | ~15-30 | [6] |
| HCT-116 (Colon) | ~15-30 | [6] | |
| Compound 5 | HT-29 (Colon) | ~15-30 | [6] |
| HCT-116 (Colon) | ~15-30 | [6] | |
| Compound 7b | HT-29 (Colorectal) | 1.07 ± 0.28 | [5] |
| Compound 7f | MCF-7 (Breast) | 11.92 ± 1.07 | [5] |
| Compound 4a | K562 (Leukemia) | ≤ 3.86 µg/ml | [7] |
| MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [7] | |
| SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | [7] | |
| Group B Derivatives | MCF-7 (Breast) | Lower than normal cells | [4] |
| DU-145 (Prostate) | Lower than normal cells | [4] | |
| A549 (Lung) | Lower than normal cells | [4] |
Table 2: Anti-inflammatory Activity of Chromanone Derivatives
| Compound/Derivative | Assay | IC50/Effect | Reference |
| Compound 4e | NO Production (LPS-induced BV-2 cells) | Potent Inhibition | [8] |
| Natural Chromanones (1a/1b, 2, 3a/3b, 5, 7, 8a/8b, 10–12) | NO Production (LPS-stimulated RAW264.7 cells) | 7.0–12.0 µM | [9] |
| Hesperetin derivatives | IL-6, TNF-α production | Significant decrease | [10] |
| 4′-O-Demethylophiopogonanone E | IL-1β production | 32.5 ± 3.5 µg/mL | [10] |
| IL-6 production | 13.4 ± 2.3 µg/mL | [10] | |
| 3,5,7-Trihydroxy-2-(4′-fluorophenyl) chroman-4-one | IL-1β, IL-6, and TNF-α production | Significant decrease | [10] |
Table 3: Neuroprotective Activity of Chromanone Derivatives
| Compound/Derivative | Target/Assay | IC50/Effect | Reference |
| Compound 4e | Neuroinflammation in LPS-induced mouse model | Mitigated inflammation | [8] |
| (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one | Aβ plaque binding (Ki) | 9.10 nM | [10] |
| (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one | Aβ plaque binding (Ki) | 9.98 nM | [10] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of chromanone derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Chromanone derivatives
-
Target cancer cell lines (e.g., MCF-7, A549, HT-29)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chromanone compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells treated with chromanone derivatives.
Materials:
-
Chromanone derivatives
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the chromanone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of the TLR4/NF-κB Signaling Pathway
Objective: To investigate the effect of chromanone derivatives on the activation of the TLR4/NF-κB signaling pathway in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
Chromanone derivatives
-
Macrophage cell line (e.g., RAW 264.7 or BV-2)
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-TLR4, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with various concentrations of the chromanone derivative for a specified time (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a designated period (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.
Visualizing Molecular Interactions and Workflows
Signaling Pathway Diagram: Chromanone Inhibition of the TLR4/NF-κB Pathway
Caption: Chromanone derivatives can inhibit the LPS-induced inflammatory response by targeting TLR4 and IKK.
Experimental Workflow Diagram: Cytotoxicity and Apoptosis Assays
Caption: A typical workflow for evaluating the anticancer effects of chromanone derivatives.
Conclusion
The chromanone core represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives continue to make it a focal point of drug discovery efforts. The ability of chromanone-based compounds to modulate key signaling pathways in cancer, inflammation, and neurodegeneration underscores their therapeutic potential. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise molecular targets will undoubtedly lead to the development of novel and effective chromanone-based drugs for a range of human diseases.
References
- 1. Western blot analysis [bio-protocol.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of 6-Bromo-4-phenylchroman-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 6-Bromo-4-phenylchroman-2-one derivatives, along with protocols for their biological evaluation. This class of compounds holds significant promise in medicinal chemistry, exhibiting potential as anticancer and antimicrobial agents.
Introduction
Chroman-2-one, a core heterocyclic scaffold, is present in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 6-position and a phenyl group at the 4-position creates a versatile template for further functionalization and optimization of pharmacological activity. These derivatives have garnered interest for their potential to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and for their antimicrobial properties.
Data Presentation
Table 1: Synthesis of 6-Aryl-coumarin Derivatives via Suzuki Coupling
| Entry | Aryl Halide | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 6-Bromocoumarin | Phenylboronic acid | 6-Phenylcoumarin | 85 |
| 2 | 6-Bromocoumarin | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)coumarin | 82 |
| 3 | 6-Bromocoumarin | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)coumarin | 78 |
| 4 | 6-Bromo-4-methylcoumarin | Phenylboronic acid | 4-Methyl-6-phenylcoumarin | 88 |
Table 2: Antimicrobial Activity of Bromo-Substituted Chromone Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | [1] |
| 6-Bromo-8-nitroflavone | Staphylococcus aureus | Not specified, but showed inhibitory effect | [2] |
| 6-Bromo-8-nitroflavone | Escherichia coli | Not specified, but showed inhibitory effect | [2] |
| BrCl-Flav (synthetic flavonoid with bromine) | Candida albicans | 15.62 | [3][4] |
| BrCl-Flav (synthetic flavonoid with bromine) | Candida parapsilosis | 15.62 | [3][4] |
| BrCl-Flav (synthetic flavonoid with bromine) | Candida krusei | 15.62 | [3][4] |
| BrCl-Flav (synthetic flavonoid with bromine) | Candida glabrata | 15.62 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-phenylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[1]
Materials:
-
4-Bromophenol
-
Ethyl benzoylacetate
-
Sulfuric acid (concentrated)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, combine 4-bromophenol (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with constant stirring. The reaction is exothermic, so the acid should be added in an ice bath to control the temperature.
-
After the addition of acid, heat the reaction mixture to 110°C with continuous stirring for the appropriate time, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acid.
-
Purify the crude 6-Bromo-4-phenylcoumarin by recrystallization from ethanol.
-
Dry the purified crystals and determine the yield. Characterize the product using NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of 6-Bromo-4-phenylcoumarin via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6]
Materials:
-
6-Bromocoumarin
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Condenser
-
Nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add 6-bromocoumarin (1 equivalent), phenylboronic acid (1.1 equivalents), and n-propanol.
-
Stir the mixture under a nitrogen atmosphere for 15 minutes to allow for the dissolution of the solids.
-
To the solution, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.01 equivalents), a 2M aqueous solution of sodium carbonate (1.3 equivalents), and deionized water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash them sequentially with a 5% sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 6-Bromo-4-phenylcoumarin by column chromatography or recrystallization.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Biological Activity and Signaling Pathways
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it an attractive target for cancer therapy. Coumarin and flavonoid derivatives have been shown to inhibit this pathway.[7] The proposed mechanism involves the inhibition of key kinases in the pathway, such as PI3K, Akt, and mTOR, leading to the downstream suppression of protein synthesis and cell cycle progression.[7][8][9]
Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Antimicrobial Activity
Bromo-substituted flavonoids and chromones have demonstrated promising antimicrobial activity against a range of pathogens, including bacteria and fungi.[1][2] The proposed mechanism of action involves the disruption of the microbial cell membrane.[3][4] This damage to the cytoplasmic membrane can lead to leakage of cellular contents and ultimately cell death.[10]
Caption: Experimental workflow for antimicrobial activity assessment.
Conclusion
This compound derivatives represent a promising class of compounds with potential applications in cancer and infectious disease research. The synthetic protocols provided herein offer robust methods for their preparation, while the outlined biological assays can be employed to elucidate their mechanisms of action. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their therapeutic potential.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibacterial Synthetic Flavonoid BrCl-Flav Exhibits Important Anti-Candida Activity by Damaging Cell Membrane Integrity | MDPI [mdpi.com]
- 4. The Antibacterial Synthetic Flavonoid BrCl-Flav Exhibits Important Anti- Candida Activity by Damaging Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of ncRNAs and the PI3K/AKT/mTOR pathway: Implications for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism | MDPI [mdpi.com]
- 10. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-4-phenylchroman-2-one
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-4-phenylchroman-2-one with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 6-aryl-4-phenylchroman-2-one derivatives, which are of interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active molecules.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3]
The core of the reaction mechanism involves a catalytic cycle consisting of three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[4][5] A base is required to facilitate the transmetalation step.[1][2]
This document provides exemplary protocols for the Suzuki coupling of this compound, a key intermediate for the synthesis of a library of derivatives for further study.
Data Presentation
The following table summarizes various reported conditions for the Suzuki coupling of aryl bromides, which can be adapted and optimized for this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | General conditions for aryl bromides. |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | Dioxane | 80 | [6] |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | Classic Suzuki conditions. |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (10:1) | 90 | Conditions often used for heterocyclic halides. |
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound with a generic arylboronic acid. Protocol A is a general method using Pd(PPh₃)₄, while Protocol B utilizes a more active catalyst system for potentially more challenging couplings.
Protocol A: General Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Add the solvent system of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The reaction mixture should be approximately 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-phenylchroman-2-one.
Protocol B: Suzuki Coupling using a Buchwald-type Catalyst System
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (3 mol%) or a corresponding air-stable salt.
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), and cesium carbonate (2 equivalents) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.015 equivalents) and P(t-Bu)₃ (0.03 equivalents) in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add any additional anhydrous dioxane to reach the desired concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Follow the workup and purification steps as described in Protocol A (steps 7-9).
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: 6-Bromo-4-phenylchroman-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-phenylchroman-2-one is a synthetic intermediate and a core scaffold of significant interest in the field of medicinal chemistry. As a member of the chromanone class of compounds, it belongs to a group of "privileged structures" known to exhibit a wide array of biological activities. The chroman-4-one core is found in numerous biologically active molecules, and the strategic placement of a bromine atom at the 6-position offers a versatile handle for further molecular modifications through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of diverse compound libraries with the potential for fine-tuned pharmacological properties.
These application notes provide an overview of the potential uses of this compound in drug discovery, with a focus on its prospective role as an inhibitor of Sirtuin 2 (SIRT2), a key enzyme implicated in various diseases. This document includes quantitative data from closely related analogs, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.
Biological Context and Potential Applications
The chroman scaffold is a core component of many natural and synthetic compounds that have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The introduction of a bromine substituent is often associated with enhanced biological activity.
A notable mechanism of action for some chroman-4-one derivatives is the selective inhibition of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase involved in cell cycle regulation, metabolic control, and neurodegeneration.[1] Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, which may disrupt microtubule dynamics, making it an attractive target for cancer therapy. Furthermore, the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth that is often dysregulated in cancer, has been identified as a potential target for chroman derivatives.[2]
Data Presentation
While specific quantitative biological data for this compound is not extensively available in public literature, the following table summarizes the structure-activity relationship (SAR) of a series of substituted chroman-4-one derivatives as SIRT2 inhibitors. This data, from a study by Friden-Saxin et al., underscores the potential of 6-bromo substituted chromanones as potent and selective SIRT2 inhibitors.[3][4][5][6]
| Compound ID | R1 | R2 | R3 | SIRT2 IC50 (µM) |
| 1a | H | H | H | >200 |
| 1b | 6-Br | H | H | 1.5 |
| 1c | 8-Br | H | H | 1.5 |
| 1d | 6,8-diBr | H | H | 1.5 |
| 1e | 6-Cl | H | H | 1.5 |
| 1f | 6-Br | 2-pentyl | H | 1.5 |
| 1g | 8-Br | 2-pentyl | H | 1.5 |
| 1h | 6,8-diBr | 2-pentyl | H | 1.5 |
Data extrapolated from Friden-Saxin et al. The data highlights that electron-withdrawing groups at the 6- and 8-positions are favorable for SIRT2 inhibitory activity.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of chroman-4-one derivatives, which can be adapted for this compound. The synthesis often involves a base-mediated aldol condensation followed by cyclization.[5]
Materials:
-
Appropriate 2'-hydroxyacetophenone (e.g., 1-(5-bromo-2-hydroxyphenyl)ethan-1-one)
-
Appropriate benzaldehyde (e.g., benzaldehyde)
-
Piperidine or other suitable base
-
Ethanol or other suitable solvent
-
Microwave reactor (optional, can accelerate the reaction)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the 2'-hydroxyacetophenone (1.0 eq) in ethanol, add the benzaldehyde (1.1 eq) and a catalytic amount of piperidine.
-
The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation (e.g., 120°C for 30 minutes) to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This protocol outlines a method to assess the SIRT2 inhibitory activity of this compound and its derivatives.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO and create a dilution series in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the fluorogenic substrate and NAD+ to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualization of Workflows and Pathways
Caption: Workflow for screening this compound derivatives as SIRT2 inhibitors.
Caption: Proposed mechanism of anticancer activity through SIRT2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 6-Bromo-4-phenylchroman-2-one in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have shown potential as anticancer, anti-inflammatory, and antidiabetic agents.[1] Specifically, the functionalization of the chromanone core has led to the development of potent enzyme inhibitors, including those targeting protein kinases.[2][3] 6-Bromo-4-phenylchroman-2-one is a key synthetic intermediate that offers a versatile platform for generating diverse libraries of potential kinase inhibitors. The presence of the bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of aryl, heteroaryl, and amino substituents.
This document provides detailed application notes, experimental protocols, and illustrative data for the synthesis of novel kinase inhibitors utilizing this compound as a starting material. The methodologies described herein are based on established synthetic strategies for analogous bromo-substituted heterocyclic scaffolds used in drug discovery.[5][6][7][8]
Key Synthetic Strategies
The primary synthetic utility of this compound in kinase inhibitor development lies in the functionalization of the C-6 position. The electron-rich nature of the chromanone ring system, combined with the reactivity of the aryl bromide, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C-6 position of the chromanone core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing diverse aromatic moieties that can probe different regions of a kinase's ATP-binding site.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the C-6 position and a wide range of primary or secondary amines. The introduced amino group can serve as a key hydrogen bond donor or acceptor, or as a linker to other functional groups, to enhance binding affinity and selectivity for the target kinase.
Hypothetical Kinase Targets
While specific kinase targets for derivatives of this compound are not yet extensively documented, the broader class of chromone-based compounds has shown inhibitory activity against several important kinases. For instance, derivatives of the related chromone scaffold have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation, survival, and inflammation.[2][3] Therefore, CK2 represents a plausible target for inhibitors derived from the this compound scaffold.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions performed on this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a standard procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-4-phenylchroman-2-one derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-4-phenylchroman-2-one derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from this compound.
Table 1: Synthesis of 6-Substituted-4-phenylchroman-2-one Derivatives
| Compound ID | R Group | Coupling Reaction | Yield (%) |
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 85 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 78 |
| 2a | 3-Chloroanilino | Buchwald-Hartwig | 72 |
| 2b | Morpholino | Buchwald-Hartwig | 65 |
Table 2: In Vitro Inhibitory Activity of 6-Substituted-4-phenylchroman-2-one Derivatives Against CK2
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 1a | CK2 | 1.2 |
| 1b | CK2 | 0.8 |
| 2a | CK2 | 2.5 |
| 2b | CK2 | 5.1 |
| Reference Inhibitor | CK2 | 0.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitor synthesis.
Hypothetical Signaling Pathway
Caption: Simplified CK2 signaling pathway and point of inhibition.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | RUO | Supplier [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from 6-Bromo-4-phenylchroman-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to synthesizing novel derivatives of 6-Bromo-4-phenylchroman-2-one, a versatile scaffold for the development of new chemical entities. The protocols detailed below focus on leveraging the reactive aryl bromide moiety for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 6-position. This allows for extensive exploration of the structure-activity relationship (SAR) of this privileged heterocyclic core, which is of significant interest in medicinal chemistry.
Introduction
This compound is a key building block for the synthesis of diverse molecular architectures. The presence of the bromine atom on the aromatic ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations are fundamental in modern drug discovery, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds. The chroman-4-one framework itself is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide array of biological activities.
This document outlines detailed experimental protocols for the derivatization of this compound, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide at the 6-position of the chroman-2-one core is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, amine, alkyne, and alkene functionalities, paving the way for the creation of extensive compound libraries for biological screening.
Caption: Synthetic pathways from this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various derivatives from this compound based on analogous reactions in the literature.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10), Et₃N | THF | 65 | 24 | 75-90 |
| Heck | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 16 | 60-75 |
Experimental Protocols
The following are detailed protocols for the key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-4-phenylchroman-2-one Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 6-aryl-4-phenylchroman-2-one.
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-4-phenylchroman-2-one Derivatives
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Schlenk tube, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-4-phenylchroman-2-one derivative.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-4-phenylchroman-2-one Derivatives
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 3 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Seal the flask and purge with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirring solution.
-
Heat the reaction to 65 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-4-phenylchroman-2-one.
Protocol 4: Heck Reaction for the Synthesis of 6-Alkenyl-4-phenylchroman-2-one Derivatives
This protocol describes a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sealed tube, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol) in anhydrous DMF (5 mL).
-
Add triethylamine (2.0 mmol) and the alkene (1.5 mmol).
-
Seal the tube and purge with an inert gas.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour into water (50 mL).
-
Extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to give the desired 6-alkenyl-4-phenylchroman-2-one.
Conclusion
The protocols provided herein offer a robust starting point for the synthesis of a diverse library of novel compounds based on the this compound scaffold. These palladium-catalyzed cross-coupling reactions are highly versatile and can be adapted to a wide range of coupling partners, enabling extensive exploration of the chemical space around this promising core structure for applications in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best possible outcomes.
Application Notes and Protocols for Cell-Based Assays of 6-Bromo-4-phenylchroman-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanone scaffolds, and their derivatives, are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The 6-Bromo-4-phenylchroman-2-one core structure represents a promising scaffold for the development of novel therapeutic agents. The introduction of a bromine atom at the 6-position can enhance the lipophilicity and, consequently, the biological activity of the molecule.
These application notes provide detailed protocols for a panel of essential cell-based assays to evaluate the cytotoxic and mechanistic properties of novel this compound derivatives. The assays described herein are fundamental for determining the antiproliferative effects, induction of apoptosis, and impact on cell cycle progression, which are critical steps in the preclinical evaluation of potential anticancer drug candidates.
Data Presentation: In Vitro Activity of Chromanone Derivatives
While comprehensive cytotoxic data for a full series of this compound derivatives is not extensively available in the public domain, the following table summarizes the inhibitory activity of closely related substituted chroman-4-one derivatives against Sirtuin 2 (SIRT2), a promising target in cancer therapy. This data provides insights into the structure-activity relationship (SAR) of this class of compounds.
Table 1: Inhibitory Activity of Substituted Chroman-4-one Derivatives against SIRT2
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | SIRT2 IC50 (µM) |
| 1a | H | Br | Cl | 4.5 |
| 1b | H | H | H | >200 |
| 1c | H | Br | Br | 1.5 |
| 1d | H | I | I | 1.5 |
| 1e | H | F | F | 28 |
| 1f | H | H | Cl | 79 |
| 1g | H | H | NO2 | 52 |
| 1h | H | H | OCH3 | >200 |
| 2a | CH3 | Br | Cl | 3.5 |
| 2b | C3H7 | Br | Cl | 2.5 |
Data is illustrative and based on enzymatic assays for SIRT2 inhibition.
Experimental Protocols
To ensure reproducible and reliable results, the following are detailed methodologies for key cell-based assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Derivatives of this compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Derivatives of this compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Derivatives of this compound
-
Human cancer cell lines
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Based on studies of related chromanone derivatives, the following signaling pathways are potential targets for this compound derivatives.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-4-phenylchroman-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-4-phenylchroman-2-one to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions are a common issue and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all reagents, including the this compound, the boronic acid or ester, the base, and the solvent, are of high purity and anhydrous where specified. The stability of the boronic acid is particularly crucial, as they can degrade over time.
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to air and moisture. Use fresh, properly stored catalysts and ligands. Catalyst deactivation can lead to incomplete reactions.
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that solvents are thoroughly degassed to prevent catalyst oxidation and homocoupling side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can all contribute to low yields. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Q2: I am observing significant amounts of unreacted this compound. How can I improve the conversion rate?
A2: Incomplete conversion points towards issues with the catalytic cycle, most likely the oxidative addition step or catalyst deactivation.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For aryl bromides, a variety of effective catalyst systems exist. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a pre-catalyst like Pd(dppf)Cl₂.
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for the oxidative addition step. Typical temperatures for Suzuki couplings range from 80-110 °C.
-
Catalyst Loading: While typical catalyst loading is 1-5 mol%, for challenging substrates, increasing the catalyst loading might be necessary.
Q3: My main side product appears to be the result of protodeboronation of my boronic acid. How can I minimize this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions can help minimize this side reaction.
-
Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester, which is less prone to protodeboronation.
Q4: I am concerned about the stability of the lactone ring in this compound under the basic reaction conditions. What precautions should I take?
A4: The lactone (cyclic ester) functionality can be sensitive to basic hydrolysis, especially at elevated temperatures.
-
Base Selection: Opt for milder, non-hydroxide bases. Finely powdered and anhydrous K₃PO₄ or Cs₂CO₃ are often good choices as they are effective in the transmetalation step without being overly harsh. Avoid strong bases like NaOH or KOH if possible.
-
Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures, which can promote lactone hydrolysis.
-
Water Content: While some water can be beneficial for the Suzuki coupling, excess water in combination with a base and heat will increase the risk of hydrolysis. Use a carefully controlled amount of water if a biphasic system is employed.
Q5: I am observing the formation of a biaryl product derived from the homocoupling of my boronic acid. What is the cause and how can I prevent it?
A5: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.
-
Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is maintained under a strict inert atmosphere throughout the entire process.
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters and their impact on Suzuki coupling reactions of aryl bromides, providing a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Characteristics |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2 - 5 | A classic, versatile catalyst, but may be less effective for challenging substrates. |
| Pd(OAc)₂ | SPhos | 1 - 3 | Highly active for a broad range of aryl bromides, often allowing for lower reaction temperatures. |
| Pd₂(dba)₃ | XPhos | 1 - 3 | A powerful catalyst system for difficult couplings, including sterically hindered substrates. |
| Pd(dppf)Cl₂ | dppf (integrated) | 2 - 5 | A robust and reliable catalyst, often used for a wide variety of cross-coupling reactions. |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | Dioxane/H₂O | 80 - 100 | Good to Excellent | A common and effective combination. The aqueous phase can facilitate the dissolution of the base. |
| K₃PO₄ | Toluene or Dioxane | 80 - 110 | Very Good to Excellent | A milder base, often preferred for substrates with base-sensitive functional groups like esters.[1] |
| Cs₂CO₃ | Dioxane or Toluene | 80 - 110 | Very Good to Excellent | Often provides higher yields but is more expensive.[1] |
| Na₂CO₃ | Toluene/H₂O | 90 - 110 | Good | A cost-effective option, suitable for many standard couplings. |
| Et₃N | Toluene or THF | 70 - 90 | Moderate to Good | An organic base, can be useful in certain cases but often less effective than inorganic bases. |
Experimental Protocols
Note: The following protocol is a general guideline adapted for this compound based on standard procedures for Suzuki-Miyaura coupling of aryl bromides. Optimization for your specific boronic acid partner is recommended.
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., anhydrous K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the anhydrous base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Synthesis of 6-Bromo-4-phenylchroman-2-one Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-phenylchroman-2-one derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing the this compound scaffold are the Pechmann condensation and intramolecular Friedel-Crafts acylation.
-
Pechmann Condensation: This method involves the acid-catalyzed reaction of 4-bromophenol with a β-keto ester, such as ethyl benzoylacetate.[1] The reaction typically proceeds via transesterification, followed by an intramolecular electrophilic attack and subsequent dehydration to form the lactone ring.
-
Intramolecular Friedel-Crafts Acylation: This route involves the cyclization of a 3-(4-bromophenoxy)-3-phenylpropanoic acid precursor. A strong Lewis acid or Brønsted acid is used to promote the intramolecular acylation onto the aromatic ring, forming the chroman-2-one structure.[2][3]
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:
-
Formation of Isomeric Products: In acid-catalyzed reactions, alternative cyclization pathways can lead to the formation of isomeric chromanone or other heterocyclic structures.
-
Incomplete Cyclization: The reaction may stall at the intermediate stage, particularly in the intramolecular Friedel-Crafts route, resulting in the recovery of the uncyclized phenoxypropanoic acid.
-
Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can lead to the polymerization of starting materials or products, resulting in the formation of intractable tars.
-
Decarboxylation: Under certain conditions, decarboxylation of the starting material or product can occur, leading to undesired byproducts.
Q3: How can I minimize the formation of these side products?
A3: Optimization of reaction conditions is key to minimizing side product formation. This includes:
-
Careful selection of catalyst: The choice and amount of acid catalyst can significantly influence the reaction pathway.
-
Temperature control: Maintaining the optimal reaction temperature is crucial to prevent degradation and unwanted side reactions.
-
Anhydrous conditions: For Friedel-Crafts reactions, the exclusion of moisture is critical as water can deactivate the Lewis acid catalyst.[4]
-
Purity of starting materials: Using highly pure starting materials can prevent unforeseen side reactions.
Q4: What analytical techniques are best for identifying the main product and potential side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for initial identification of different components in the reaction mixture.
-
Column Chromatography: The primary method for purifying the desired product from side products.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the product and for identifying and quantifying impurities.[7][8]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and byproducts and can help in their identification through fragmentation patterns.[9][10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting & Optimization | Rationale |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃) for Friedel-Crafts reactions. For Pechmann condensation, ensure the Brønsted acid (e.g., H₂SO₄) is of the correct concentration. | Lewis acids are highly sensitive to moisture, which leads to deactivation. The strength of the Brønsted acid is critical for protonation steps.[4] |
| Sub-optimal Temperature | Optimize the reaction temperature. For intramolecular Friedel-Crafts, reactions are often run at low temperatures initially and then warmed. For Pechmann condensation, a specific temperature range is often required to drive the reaction to completion without causing degradation. | Temperature affects reaction kinetics. Too low, and the reaction may not proceed; too high, and side reactions or decomposition can occur. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. | The reaction may be slower than anticipated depending on the specific substrate and conditions. |
| Poor Quality Starting Materials | Ensure the purity of 4-bromophenol, ethyl benzoylacetate, or the 3-(4-bromophenoxy)-3-phenylpropanoic acid precursor through techniques like recrystallization or distillation. | Impurities in the starting materials can inhibit the catalyst or lead to the formation of byproducts. |
Problem 2: Formation of Multiple Products (Visible on TLC/NMR)
| Possible Cause | Troubleshooting & Optimization | Rationale |
| Isomer Formation | Modify the catalyst or solvent to influence the regioselectivity of the cyclization. For Pechmann condensation, the formation of a chromone isomer is a known side reaction.[1] | The choice of acid and solvent can alter the stability of intermediates and transition states, favoring one cyclization pathway over another. |
| Uncyclized Intermediate | In Friedel-Crafts reactions, ensure a sufficient amount of catalyst is used and that the reaction is run for an adequate amount of time. Consider a stronger Lewis acid if necessary. | Incomplete cyclization of the phenoxypropanoic acid intermediate is a common issue that can be addressed by optimizing the reaction conditions to favor the intramolecular acylation. |
| Polymerization/Tarring | Add the catalyst portion-wise at a low temperature to control the exotherm. Ensure efficient stirring. | Uncontrolled reaction conditions, especially with strong acids, can lead to the formation of polymeric materials. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound Derivatives
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pechmann Condensation | 4-Bromophenol, Ethyl Benzoylacetate | H₂SO₄ | None | 100-120 | 2-4 | 60-75 |
| Pechmann Condensation | 4-Bromophenol, Ethyl Benzoylacetate | AlCl₃ | Nitrobenzene | 80-100 | 3-5 | 55-70 |
| Intramolecular Friedel-Crafts | 3-(4-Bromophenoxy)-3-phenylpropanoic acid | Polyphosphoric Acid (PPA) | None | 90-110 | 1-2 | 70-85 |
| Intramolecular Friedel-Crafts | 3-(4-Bromophenoxy)-3-phenylpropanoic acid chloride | AlCl₃ | Dichloromethane | 0 to rt | 2-3 | 75-90 |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Pechmann Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the mixture with stirring. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture in an oil bath at 110°C for 3 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
-
Preparation of the Acid Chloride (if starting from the carboxylic acid): To a solution of 3-(4-bromophenoxy)-3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0°C. Stir the mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure.
-
Reaction Setup: In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Friedel-Crafts Reaction: To the AlCl₃ suspension, add a solution of the crude acid chloride in anhydrous dichloromethane dropwise at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Mandatory Visualizations
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 10. benthamopen.com [benthamopen.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-4-phenylchroman-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-Bromo-4-phenylchroman-2-one. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and offers practical solutions.
Q1: I performed a column chromatography purification of my crude this compound, but the separation from impurities is poor. What can I do?
A1: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. For chromanone compounds, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. If your separation is poor, try a more gradual gradient or a different solvent system altogether. For a similar compound, 6-Bromo-2-phenyl-chromen-4-one, a mobile phase of 10% ethyl acetate in hexane has been used successfully for silica gel column chromatography.[1]
-
Check the Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure your silica gel is packed uniformly as a slurry.
-
Sample Loading: Overloading the column can result in broad, overlapping bands. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
-
Consider a Different Stationary Phase: If you are using silica gel and still face issues, consider using a different stationary phase like alumina, which has different selectivity.
Q2: I'm trying to recrystallize this compound, but I'm getting a low yield. How can I improve it?
A2: A low yield during recrystallization is a common problem. Consider the following:
-
Solvent Choice is Key: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For similar chromanone structures, ethanol or a mixture of ethanol and water has been used effectively. It is recommended to test a small amount of your crude product with different solvents to find the optimal one.
-
Use the Minimum Amount of Hot Solvent: Adding too much hot solvent will keep your compound dissolved even at low temperatures, significantly reducing the yield. Dissolve your crude product in the minimum amount of boiling solvent necessary.
-
Slow Cooling is Crucial: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Prevent Premature Crystallization: If the compound crystallizes on the filter paper during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
Q3: My purified this compound product shows tailing peaks in HPLC analysis. What could be the cause?
A3: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions with the Stationary Phase: The chromanone core might interact with the silica-based C18 column. Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (around 0.1%) to the mobile phase can help to reduce these interactions.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing. Try diluting your sample and re-injecting.
-
Mobile Phase Composition: The mobile phase may not be optimal. Adjust the gradient of your organic solvent (e.g., acetonitrile or methanol) in water.
-
Column Degradation: The column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it if necessary can resolve the issue.
Q4: What are the potential impurities I should be aware of during the synthesis of this compound?
A4: While specific impurities for the synthesis of this compound are not extensively documented in the available literature, potential impurities in related chromanone syntheses can include:
-
Unreacted Starting Materials: Such as the corresponding brominated phenol and cinnamic acid derivatives.
-
Side Products from Incomplete Cyclization: Linear chalcone precursors may remain in the crude product.
-
Over-brominated or De-brominated Species: Depending on the reaction conditions, you might have products with additional bromine atoms or where the bromine has been removed.
-
Polymeric Materials: Acid-catalyzed reactions can sometimes lead to the formation of polymeric byproducts.
Thin Layer Chromatography (TLC) is an excellent tool to monitor the progress of your purification and identify the presence of these impurities.
Quantitative Data Summary
The following table summarizes typical purification parameters and expected outcomes for chromanone derivatives, which can be used as a reference for this compound.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Yield | Typical Purity | Reference |
| Column Chromatography | Silica Gel / 10% Ethyl Acetate in Hexane | >80% | >95% | [1] |
| Recrystallization | Dilute Alcohol (e.g., Ethanol/Water) | 60-80% | >98% | [1] |
| Preparative HPLC | C18 column / Acetonitrile-Water gradient | >90% | >99% | General Knowledge |
Detailed Experimental Protocols
1. Column Chromatography Protocol
This protocol is a general guideline and may need optimization for your specific crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle without forming air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Start eluting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15% ethyl acetate) to elute the compounds.
-
Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
2. Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification issues with this compound.
Caption: A flowchart for troubleshooting common issues in purification.
References
Improving the stability of 6-Bromo-4-phenylchroman-2-one in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 6-Bromo-4-phenylchroman-2-one in solution. The information is based on the known chemical properties of the chroman-2-one core and related brominated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound, like other chroman-2-one and coumarin derivatives, is primarily affected by three main factors:
-
pH: The lactone ring in the chroman-2-one core is susceptible to hydrolysis, particularly under alkaline (basic) conditions. This can lead to ring-opening and loss of biological activity.
-
Light Exposure: Aromatic bromine compounds can be susceptible to photodegradation.[1] Exposure to UV or even ambient laboratory light over extended periods may lead to debromination or other structural changes.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the solution can potentially lead to degradation of the molecule over time, a process that can be accelerated by elevated temperatures or the presence of trace metal ions.
Q2: What is the recommended solvent for preparing and storing stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. Based on structurally similar compounds, it is likely to be soluble in these solvents.[2]
Q3: How should I handle the compound during experiments to minimize degradation?
A3: To maintain the integrity of the compound during your experiments, please adhere to the following best practices:
-
Minimize exposure to light by using amber-colored vials or wrapping containers in aluminum foil.
-
If aqueous buffers are necessary, prepare them fresh and maintain a pH within the stable range (ideally slightly acidic to neutral).
-
When not in use, store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation.
-
Before use, allow solutions to equilibrate to room temperature to prevent condensation from introducing water.
-
Always use high-purity solvents to avoid contaminants that could catalyze degradation.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents and strong bases.[3] Strong bases will promote the hydrolysis of the lactone ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period in an aqueous buffer. | Hydrolysis of the lactone ring due to alkaline pH. | 1. Measure the pH of your buffer. 2. If the pH is > 7.5, consider using a buffer in the pH range of 6.0-7.4. 3. Prepare fresh solutions immediately before each experiment. |
| Inconsistent results between experiments conducted on different days. | Photodegradation from exposure to laboratory light. | 1. Protect all solutions from light using amber vials or by wrapping them in foil. 2. Minimize the time the solution is exposed to ambient light during experimental setup. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | Low aqueous solubility. The compound may be "crashing out" of the solution. | 1. Decrease the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). 3. Investigate the use of solubility enhancers, such as cyclodextrins. |
Experimental Protocols
Protocol 1: Assessing pH Stability
This protocol provides a method to evaluate the stability of this compound at different pH values over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or other mobile phase modifiers
-
Buffer salts (e.g., phosphate, acetate) to prepare solutions at pH 5, 7.4, and 9
-
Amber HPLC vials
Procedure:
-
Prepare a Stock Solution: Create a 10 mM stock solution of this compound in pure DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the pH buffers (pH 5, 7.4, and 9).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject a sample from each pH solution into the HPLC to determine the initial peak area, representing 100% compound integrity.
-
Incubation: Store the remaining test solutions in amber vials at a constant temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), inject samples from each pH solution into the HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area for each pH condition.
Data Summary Table:
| pH | % Remaining (2h) | % Remaining (4h) | % Remaining (8h) | % Remaining (24h) | % Remaining (48h) |
| 5.0 | |||||
| 7.4 | |||||
| 9.0 |
Protocol 2: Assessing Photostability
This protocol assesses the degradation of the compound upon exposure to light.
Materials:
-
This compound
-
HPLC-grade DMSO and a suitable transparent solvent (e.g., acetonitrile or ethanol)
-
Amber and clear HPLC vials
-
A controlled light source (e.g., a UV lamp or a consistent laboratory light source)
Procedure:
-
Prepare Stock and Test Solutions: Prepare a 10 mM stock in DMSO. Dilute to 100 µM in the chosen transparent solvent.
-
Prepare Samples: Aliquot the test solution into two sets of vials: one clear (light-exposed) and one amber (dark control).
-
Time Zero (T=0) Analysis: Analyze a sample from the amber vial by HPLC to establish the initial peak area.
-
Exposure: Place the clear vials under the light source. Keep the amber vials in the dark at the same temperature.
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8 hours), analyze samples from both the light-exposed and dark control vials.
-
Data Analysis: Compare the percentage of compound remaining in the light-exposed samples to the dark control samples at each time point.
Data Summary Table:
| Time (h) | % Remaining (Light-Exposed) | % Remaining (Dark Control) |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for stability assessment.
Caption: Logical troubleshooting flow for stability issues.
References
Technical Support Center: Buchwald-Hartwig Amination of Brominated Chromanones
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of brominated chromanones. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific cross-coupling reaction. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format, supplemented with quantitative data, experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a brominated chromanone is resulting in a low yield or no reaction. What are the primary factors to investigate?
A1: Low yields in the amination of brominated chromanones can often be attributed to several critical factors:
-
Suboptimal Ligand/Catalyst Choice: The selection of the phosphine ligand is paramount. For chromanone substrates, bulky, electron-rich ligands are often necessary to promote both the oxidative addition and the crucial reductive elimination steps.[1][2]
-
Inappropriate Base Selection: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are common, but they can be incompatible with the enolizable protons of the chromanone, leading to side reactions. Weaker bases such as cesium carbonate or potassium phosphate may offer better results by minimizing these side reactions.[3][4]
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[5] Additionally, high reaction temperatures can cause the catalyst to decompose, often observed as the formation of palladium black.[5]
-
Poor Reagent Purity or Insolubility: Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and that the solvent is anhydrous and degassed. The insolubility of reagents can also hinder the reaction rate.[2]
Q2: I am observing the formation of a significant amount of a dehalogenated chromanone byproduct. What causes this and how can I minimize it?
A2: The formation of a hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig aminations.[6] This can occur through a competing pathway where a palladium-hydride species is generated, which then participates in reductive elimination with the aryl bromide instead of the amine. To minimize this:
-
Optimize Ligand Choice: The choice of ligand can influence the relative rates of amination versus dehalogenation. Experiment with different bulky phosphine ligands.
-
Control Reaction Temperature: Overheating the reaction can promote catalyst decomposition and the formation of palladium-hydride species.[7] Try running the reaction at a lower temperature for a longer duration.
-
Ensure Anhydrous Conditions: While trace amounts of water can sometimes be beneficial, excess water can contribute to the formation of palladium-hydride species.
Q3: Can the ketone functionality of the chromanone interfere with the reaction?
A3: Yes, the ketone group can present specific challenges. The α-protons of the chromanone are enolizable, especially in the presence of strong bases. This can lead to:
-
α-Arylation: A competing reaction where the enolate of the chromanone acts as a nucleophile, leading to C-C bond formation instead of the desired C-N bond.
-
Base-Mediated Decomposition: Strong bases might lead to undesired side reactions or decomposition of the chromanone substrate.
Using milder bases like Cs₂CO₃ or K₃PO₄ can often mitigate these issues.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Catalyst/Ligand System | Screen a variety of bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DavePhos. Consider using a pre-formed palladium catalyst to ensure efficient generation of the active Pd(0) species.[1][2] |
| Inappropriate Base | If using a strong base like NaOtBu, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ to avoid side reactions with the chromanone's enolizable protons.[4] |
| Catalyst Deactivation (Oxygen/Moisture) | Ensure rigorous inert atmosphere techniques. Use freshly dried and degassed solvents. All glassware should be oven- or flame-dried.[5] |
| Low Reaction Temperature | While high temperatures can be detrimental, the reaction may require a certain thermal threshold. If running at a lower temperature, incrementally increase it while monitoring for product formation and catalyst decomposition. Typical temperatures range from 80-120 °C.[1] |
| Reagent Insolubility | Choose a solvent in which all components, including the base, are reasonably soluble. Toluene and dioxane are common choices.[1][2] |
Problem 2: Formation of Palladium Black (Catalyst Decomposition)
| Possible Cause | Suggested Solution |
| Excessively High Temperature | Lower the reaction temperature and increase the reaction time. Monitor the reaction closely for any signs of precipitation.[5] |
| Incompatible Ligand | The chosen ligand may not be providing sufficient stability to the palladium center at the reaction temperature. Screen other ligands that are known for their thermal stability. |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes lead to aggregation and decomposition. Try reducing the catalyst loading. |
Problem 3: Multiple Unidentified Byproducts
| Possible Cause | Suggested Solution |
| α-Arylation of the Chromanone | This C-C coupling side reaction can compete with the desired C-N coupling. Using a less sterically hindered amine or a bulkier ligand may favor the desired amination. |
| Reaction with Solvent | Some solvents can participate in side reactions. Ensure the use of high-purity, anhydrous solvents. |
| Decomposition of Starting Materials or Product | The reaction conditions (temperature, base) may be too harsh for the specific brominated chromanone or the aminated product. Consider milder conditions (lower temperature, weaker base). |
Data Presentation: Reaction Conditions for Amination of Bromo-Heterocycles
The following tables provide a summary of reaction conditions that have been successfully applied to the Buchwald-Hartwig amination of various bromo-heterocyclic compounds, which can serve as a starting point for the optimization of brominated chromanone aminations.
Table 1: General Parameters for Buchwald-Hartwig Amination [1]
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol% |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are preferred. |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are common, but weaker bases may be necessary for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. |
| Temperature | 80-120 °C | May need adjustment based on substrate reactivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Table 2: Specific Conditions for Amination of Bromoflavones [8]
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 75 |
| 4-Fluoroaniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 68 |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 82 |
| Piperidine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 79 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 6-Bromo-4-Chromanone
This is a general guideline and may require optimization for different amines and specific chromanone derivatives.
Materials:
-
6-Bromo-4-chromanone (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a glovebox or under a constant stream of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the 6-bromo-4-chromanone and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (e.g., 90-110 °C). Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 6-Bromo-4-phenylchroman-2-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Bromo-4-phenylchroman-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often exhibit poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives is primarily due to their molecular structure. The chroman-2-one core is a relatively large, rigid, and hydrophobic ring system. The presence of a phenyl group and a bromine atom further increases the lipophilicity of the molecule, leading to unfavorable interactions with polar solvents like water.[1]
Q2: What are the initial steps I should take to assess the solubility of my this compound derivative?
A2: A simple and effective method to determine the equilibrium solubility is the shake-flask method.[1] An excess amount of the compound is added to a specific volume of the desired solvent (e.g., water, buffer). The mixture is then agitated at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique like HPLC-UV.
Q3: Can pH modification be used to improve the solubility of these compounds?
A3: The potential for pH modification depends on the specific derivative. The this compound core itself does not have readily ionizable groups. However, if your derivative contains acidic or basic functional groups, adjusting the pH of the solution can significantly enhance solubility.[2][3][4] For acidic compounds, increasing the pH above their pKa will lead to the formation of a more soluble salt. Conversely, for basic compounds, decreasing the pH below their pKa will result in a more soluble salt.
Q4: What are co-solvents and how can they help improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6][7] This makes the environment more favorable for dissolving hydrophobic compounds like this compound derivatives. Common co-solvents used in research and formulation include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[7][8]
Q5: Are there other formulation strategies to consider for these derivatives?
A5: Yes, several advanced formulation strategies can be employed to overcome poor solubility. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[4][9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule within their central cavity, forming a more water-soluble inclusion complex.[1][10][11]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and oral absorption.[11][12]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.[8][10][12]
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of solution during my in vitro assay.
| Potential Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | Determine the maximum aqueous solubility of your compound in the assay buffer. Ensure the final concentration in your experiment is below this limit. |
| Solvent Shock | When adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer, the compound can precipitate. Try to minimize the percentage of the organic solvent in the final solution (typically <1%). Add the stock solution slowly while vortexing the buffer. |
| Temperature Effects | Solubility is often temperature-dependent. Ensure your solutions are maintained at the experimental temperature. Check for precipitation after temperature changes (e.g., removing from a warm incubator). |
| pH Incompatibility | If your compound's solubility is pH-dependent, ensure the pH of your stock solution and the final assay buffer are compatible. |
Issue 2: I am unable to prepare a sufficiently concentrated stock solution of my compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Test the solubility of your compound in a range of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone). |
| Compound Purity | Impurities can sometimes affect solubility. Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR). |
| Amorphous vs. Crystalline Form | The crystalline form of a compound is generally less soluble than its amorphous form. Consider if the solid-state properties of your compound are impacting its solubility. |
Quantitative Data Summary
The following tables provide illustrative solubility data for a hypothetical this compound derivative in various solvents and with different solubilization techniques. Note: This data is for demonstration purposes and actual values will vary depending on the specific derivative.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| Ethanol | 5000 |
| Methanol | 3000 |
| Dimethyl Sulfoxide (DMSO) | > 50000 |
| Acetone | 15000 |
Table 2: Effect of Co-solvents on Aqueous Solubility (in PBS pH 7.4)
| Co-solvent System | Solubility (µg/mL) |
| 10% Ethanol | 15 |
| 20% Ethanol | 50 |
| 10% PEG 400 | 25 |
| 20% PEG 400 | 80 |
Table 3: Effect of Cyclodextrins on Aqueous Solubility (in Water)
| Cyclodextrin (Concentration) | Solubility (µg/mL) |
| 5% Hydroxypropyl-β-cyclodextrin | 150 |
| 10% Hydroxypropyl-β-cyclodextrin | 350 |
| 5% Sulfobutylether-β-cyclodextrin | 200 |
| 10% Sulfobutylether-β-cyclodextrin | 500 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
-
Add an excess amount of the this compound derivative to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The excess solid should be visible.
-
Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).
-
Dissolve both the this compound derivative and the carrier in a common volatile solvent (e.g., methanol, acetone).
-
Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
The dissolution rate of the solid dispersion can then be compared to that of the pure compound.
Visualizations
Caption: A logical workflow for addressing the poor solubility of this compound derivatives.
Caption: A decision-making diagram for selecting an appropriate solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmpas.com [jmpas.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Cross-Coupling with 6-Bromo-4-phenylchroman-2-one
This guide provides researchers, scientists, and drug development professionals with detailed technical support for catalyst selection in cross-coupling reactions involving 6-Bromo-4-phenylchroman-2-one. It includes troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common experimental challenges.
General Considerations for this compound
The structure of this compound presents specific challenges for cross-coupling reactions. The bromine atom is on an electron-rich aromatic ring, and the bulky phenyl group at the 4-position may introduce steric hindrance. Additionally, the chromanone core contains a lactone (an ester), which can be sensitive to certain basic conditions. Careful selection of the catalyst, ligand, and base is therefore critical to achieve high yields and avoid side reactions like hydrolysis of the lactone.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the chromanone scaffold and various organoboron reagents.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source for coupling with this substrate? A1: Common and effective palladium precatalysts include Pd(OAc)₂ and Pd₂(dba)₃.[3] These are typically reduced in situ to the active Pd(0) species.[4][5] For improved air stability and ease of handling, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.[4][5]
Q2: Which class of ligands is most effective for this sterically hindered substrate? A2: For sterically hindered aryl bromides, bulky and electron-rich monophosphine ligands are generally preferred.[6][7] Ligands from the Buchwald family, such as SPhos and XPhos, are known to facilitate challenging couplings, even at room temperature.[1][6] The use of these dialkylbiaryl phosphines has marked a significant breakthrough in cross-coupling reactions.[6]
Q3: How does the choice of base impact the reaction? A3: The base is crucial for activating the boronic acid to facilitate transmetalation.[2][8] For substrates with base-sensitive functional groups like the lactone in this compound, milder bases are recommended. While strong bases like hydroxides can be effective, carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often used to prevent hydrolysis.[3][8] In some cases, potassium fluoride (KF) can be used to activate the boronic acid while leaving base-labile groups unaffected.[2][6]
Troubleshooting Guide
Q: My reaction shows low or no conversion. What should I try? A:
-
Check Reagents: Ensure the boronic acid is pure and the solvent is anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst.[9]
-
Screen Ligands: If using a standard ligand like PPh₃, switch to a more electron-rich and sterically demanding ligand like XPhos or SPhos, which are designed for challenging substrates.[1]
-
Increase Temperature: While some modern catalysts work at room temperature, sluggish reactions can often be accelerated by heating, typically in the range of 80-110 °C.[6][8]
-
Change Base/Solvent: The combination of base and solvent is critical. If using a carbonate in a single-phase solvent like dioxane, consider switching to a biphasic system (e.g., Toluene/H₂O) or a stronger base like K₃PO₄.[8]
Q: I am observing significant protodeboronation (boronic acid is replaced by hydrogen). How can I prevent this? A: Protodeboronation is often promoted by water and certain bases.
-
Use Anhydrous Conditions: Thoroughly dry your solvent and reagents.
-
Select a Milder Base: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Use a Trifluoroborate Salt: Potassium aryltrifluoroborates are more stable towards protodeboronation than the corresponding boronic acids.[2]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent System | Temperature | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 80-100 °C | Excellent for sterically hindered and electron-rich aryl bromides.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane | Room Temp - 80 °C | P(t-Bu)₃ is a highly active ligand for coupling aryl chlorides and bromides.[3] |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/H₂O (4:1) | 90 °C | A classic system, may be less effective for this challenging substrate. |
| [PdCl₂(dppf)] | (none) | Cs₂CO₃ | DMF | 100 °C | Dppf is a bidentate ligand, sometimes effective for specific substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the selected base (2.0-3.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).[8]
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Add the degassed solvent (e.g., toluene, dioxane) via syringe. If using a biphasic system, add the degassed water.
-
Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).[8]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Section 2: Buchwald-Hartwig Amination
This reaction is a cornerstone for forming C-N bonds, enabling the synthesis of various N-aryl chromanone derivatives.[11][12] The choice of ligand is highly dependent on the amine coupling partner.[13]
Frequently Asked Questions (FAQs)
Q1: How do I select the right ligand for my amine? A1: Ligand selection is critical and depends on the amine's steric hindrance. For primary amines, ligands like BrettPhos are often effective.[11] For sterically hindered secondary amines, bulkier ligands such as XPhos or RuPhos are generally required.[1] Buchwald has published a "user guide" that provides detailed ligand recommendations for various amine classes.[11]
Q2: Which bases are typically used, and what are the risks for my substrate? A2: Strong, non-nucleophilic bases are required for the deprotonation step in the catalytic cycle.[14] Sodium tert-butoxide (NaOtBu) is the most common and effective base.[13] However, its high basicity (pKaH ≈ 19) poses a risk of hydrolyzing the lactone in your substrate. Weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but often lead to lower yields. Running the reaction at a lower temperature may mitigate substrate decomposition.
Q3: Can I use aqueous ammonia as a nitrogen source? A3: Yes, recent developments allow for the use of aqueous ammonia or ammonium salts as the amine equivalent, providing direct access to primary anilines.[15] This typically requires specific ligand systems designed for this transformation.
Troubleshooting Guide
Q: My reaction is slow or stalls. What are the common causes? A:
-
Base Quality: NaOtBu is hygroscopic and its quality can degrade upon storage. Use a freshly opened bottle or a sample from a glovebox.
-
Ligand Choice: The chosen ligand may not be optimal. Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to find the best fit for your specific amine/substrate combination.
-
Catalyst Poisoning: Certain functional groups can poison the palladium catalyst. Ensure your amine starting material is pure.[11]
-
Poor Mixing: The reaction can be heterogeneous due to the inorganic base. Ensure vigorous stirring to maximize contact between reagents.[9][13]
Q: I'm seeing decomposition of my starting material. What can I do? A: This is likely due to the strong base attacking the lactone.
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C), though this may require longer reaction times.
-
Screen Weaker Bases: Test K₃PO₄ or Cs₂CO₃. While often less efficient, they may preserve the integrity of your substrate.
-
Use a Precatalyst: Using a well-defined palladium precatalyst can sometimes lead to cleaner reactions at lower temperatures.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Amine Type | Ligand | Base | Solvent | Temperature | Notes |
| Primary Aliphatic/Aryl | BrettPhos | LiHMDS | THF | Room Temp - 60 °C | LiHMDS can be used for substrates with proton-sensitive groups.[11] |
| Secondary Cyclic | XPhos | NaOtBu | Toluene | 80-100 °C | XPhos is a highly general and effective ligand for C-N bond formation.[1] |
| Hindered Primary | RuPhos | NaOtBu | Dioxane | 100 °C | Designed for coupling hindered primary amines. |
| Amides/Carbamates | Josiphos-type | Cs₂CO₃ | Toluene | 100 °C | Weaker bases are often compatible with amide nucleophiles. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, add the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.4 mmol) to a reaction vessel.
-
Outside the glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), and the degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the inorganic base.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Section 3: Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[16] This can be performed with or without a copper co-catalyst.
Frequently Asked Questions (FAQs)
Q1: Is the copper(I) co-catalyst always necessary? A1: No. While the original Sonogashira protocol uses a copper(I) salt (typically CuI), its primary drawback is promoting the undesirable homocoupling of the terminal alkyne (Glaser coupling).[17] Many modern, "copper-free" protocols have been developed to avoid this side reaction.[17][18]
Q2: What are the best conditions for a copper-free Sonogashira coupling? A2: Copper-free conditions typically rely on a palladium catalyst, a phosphine ligand, and an amine base (which often doubles as the solvent).[19] Palladium catalysts paired with bulky, electron-rich phosphine ligands like P(t-Bu)₃ are effective.[20][21] N-Heterocyclic Carbene (NHC) palladium complexes have also been shown to catalyze copper-free Sonogashira reactions.[19]
Q3: What determines the choice of phosphine ligand? A3: The ideal ligand is often determined by the steric bulk of the coupling partners. For sterically demanding aryl bromides, ligands like PCy₃ (tricyclohexylphosphine) may be required.[20][21] For less demanding alkynes, P(t-Bu)₃ is often a good choice.[20][21]
Troubleshooting Guide
Q: My main product is the homocoupled alkyne. How do I suppress this? A: This is the primary issue with copper-catalyzed Sonogashira reactions.
-
Switch to Copper-Free Conditions: This is the most effective solution. Eliminate the CuI from your reaction and use a suitable palladium/ligand system.[17]
-
Use an Amine Base: If you must use copper, ensure a suitable amine base (e.g., triethylamine, diisopropylamine) is used, as it can help suppress homocoupling.
-
Maintain an Inert Atmosphere: Oxygen promotes Glaser coupling. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
Q: The reaction is not working even with a copper-free protocol. What should I check? A:
-
Base Strength: Ensure your amine base is sufficiently strong and pure.
-
Ligand/Palladium Ratio: The ratio can be critical. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.
-
Temperature: Aryl bromides are less reactive than iodides and typically require heating to achieve good conversion.[16]
Table 3: Comparison of Sonogashira Coupling Conditions
| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol |
| Catalyst | Pd(PPh₃)₂Cl₂ (or similar) | Pd(OAc)₂ or Pd₂(dba)₃ |
| Co-catalyst | CuI (1-5 mol%) | None |
| Ligand | PPh₃ | P(t-Bu)₃, XPhos, or PCy₃[1][20][21] |
| Base | Triethylamine, Diisopropylamine | Triethylamine, Pyrrolidine, Cs₂CO₃ |
| Solvent | THF, DMF | Amine (as solvent) or Toluene, DMSO |
| Key Advantage | Milder conditions may be possible. | Avoids alkyne homocoupling.[17] |
| Key Disadvantage | Prone to Glaser homocoupling.[17] | May require more active/expensive ligands. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4-6 mol%).
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add the degassed solvent (e.g., DMF), the terminal alkyne (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visual Guides
Catalyst Selection Workflow
Caption: A decision workflow for selecting a cross-coupling catalyst system.
Simplified Palladium Cross-Coupling Cycle
Caption: A simplified diagram of a generic palladium cross-coupling cycle.
Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low-yield cross-coupling reactions.
References
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-phenylchroman-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Bromo-4-phenylchroman-2-one. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Yield / Incomplete Reaction | Inefficient heat transfer leading to low reaction temperature; Poor mixing and mass transfer limitations. | 1. Monitor the internal reaction temperature closely. 2. Optimize the stirrer speed and design for better mixing. 3. Consider a more dilute reaction mixture to improve homogeneity.[1] 4. Re-evaluate reaction kinetics at the target scale.[1] |
| Formation of New Impurities | Localized overheating (hot spots) causing thermal degradation; Extended reaction time. | 1. Improve the cooling efficiency of the reactor. 2. Control the rate of addition for exothermic reagents.[1] 3. Perform a reaction progress analysis to determine the optimal reaction time and quench promptly.[1] |
| Poor Separation in Preparative Chromatography | Column overloading; Inconsistent column packing; Wall effects in wider columns. | 1. Reduce the sample load. 2. Ensure the column is packed uniformly; axial compression is often preferred for large columns.[1] 3. Maintain a constant linear flow rate rather than volumetric flow rate when scaling up column diameter.[1] |
| High Backpressure in Chromatography Column | Resin bed compression; Fines generated from the resin. | 1. Operate at a pressure below the maximum limit for the resin. 2. If fines are present, unpack the column, remove the fines by decantation, and repack. |
| Product Oiling Out During Crystallization | Supersaturation is too high; Cooling rate is too fast; Inappropriate solvent system. | 1. Slow down the cooling rate and introduce seed crystals. 2. Use a solvent system where the product has moderate solubility at higher temperatures and low solubility at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The synthesis of this compound and related chroman-2-one structures can be approached through several methods. A common strategy involves the reaction of a substituted phenol with a cinnamic acid derivative. For instance, the direct synthesis from p-bromophenol and cinnamic acid can be optimized by exploring different acid catalysts and adjusting reaction temperatures to minimize side reactions.[2] Another approach is the Pechmann condensation for coumarin synthesis, which can be adapted. Additionally, modern methods like visible-light-mediated photoredox synthesis have been developed for 4-substituted-chroman-2-ones.[3][4]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up, the following parameters are critical:
-
Temperature Control: Inefficient heat transfer in larger reactors can lead to localized hot spots, causing thermal degradation and the formation of impurities.[1]
-
Mixing: Inadequate mixing can result in mass transfer limitations and an incomplete reaction. The stirrer speed and design should be optimized for the larger volume.[1]
-
Rate of Reagent Addition: For exothermic reactions, the rate of addition of reagents must be carefully controlled to manage the reaction temperature.[1]
-
Work-up and Product Isolation: The work-up procedure, including quenching, extraction, and washing, needs to be adapted for larger volumes to ensure efficient separation and minimize product loss.
Q3: How can I minimize the formation of byproducts?
Minimizing byproduct formation involves careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion, but avoid a large excess of any reagent that could lead to side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to quench the reaction as soon as the starting material is consumed, preventing the formation of degradation products.[1]
-
Choice of Catalyst: The acidity of the catalyst can be a critical factor. In some cases, a less acidic catalyst may lead to a reduction in side products.[2]
Q4: How do I choose between purification by crystallization and chromatography at a larger scale?
The choice between crystallization and chromatography depends on the purity of the crude product and the required final purity.
-
Crystallization: This is often the preferred method for large-scale purification due to its cost-effectiveness and scalability. It is most effective when the crude product has relatively high purity.
-
Chromatography: While more expensive and complex to scale up, flash column chromatography is necessary when impurities have similar solubility profiles to the product, making separation by crystallization difficult.[1] For large-scale chromatography, optimizing the solvent system and using appropriate column packing techniques are crucial.[1]
Q5: What are the recommended safety precautions for handling the reagents and the final product?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical splash goggles, nitrile gloves, and a lab coat.[5]
-
Engineering Controls: Conduct all operations, especially handling of solids and volatile reagents, in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5]
Experimental Protocols
A generalized experimental protocol for the synthesis of a chroman-4-one, which is a related precursor, is provided below. This can be adapted for the synthesis of this compound.
Synthesis of Substituted Chroman-4-ones [6]
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.[1][6]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1][6]
-
Purify the crude product by flash column chromatography.[1][6]
Purification by Flash Column Chromatography [1][7]
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 5% Ethyl Acetate in Heptane).
-
Pack a chromatography column with the slurry, ensuring a uniform and well-compacted bed.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
Quantitative Data
Table 1: Reaction Parameters for the Synthesis of Chromen-4-one Derivatives
| Entry | Product | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield (Conventional) | Yield (Microwave) | Reference |
| 1 | 6-Bromo-2-phenyl-chromen-4-one | 3.5 hrs | 5 min | 70% | 85% | [7] |
| 2 | 6-Iodo-2-phenyl-chromen-4-one | 4 hrs | 5 min | 70% | 85% | [7] |
| 3 | 6-Hydroxy-2-phenyl-chromen-4-one | 4 hrs | 5 min | 65% | 80% | [7] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of chromanone derivatives.
Caption: Logical workflow for troubleshooting issues in chromanone synthesis scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | RUO | Supplier [benchchem.com]
- 3. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 4. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Characterization of 6-Bromo-4-phenylchroman-2-one Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 6-Bromo-4-phenylchroman-2-one and its analogs.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and analysis of this compound analogs in a question-and-answer format.
Question: My HPLC analysis shows broad or tailing peaks for my compound. What are the potential causes and solutions?
Answer: Peak broadening or tailing in HPLC is a common issue that can arise from several factors. Here are some potential causes and corresponding troubleshooting steps:
-
Secondary Interactions: Residual silanol groups on the silica-based column can interact with polar functional groups on your analyte, leading to peak tailing.
-
Solution: Use a mobile phase with a lower pH to suppress silanol ionization. Adding a competitive base, like triethylamine, to the mobile phase can also help. Consider using an end-capped column or a column with a different stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Mismatched Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
Question: I am observing multiple peaks in my HPLC chromatogram when I expect a single product. What could be the reason?
Answer: The presence of a phenyl group at the 4-position of the chroman-2-one core creates a chiral center. Therefore, your product is likely a racemic mixture of two enantiomers. If a chiral stationary phase is used, or if a chiral additive is present in the mobile phase, you may see the separation of these enantiomers.
Furthermore, if there is another chiral center in your analog, you will have a mixture of diastereomers, which can often be separated on a standard achiral HPLC column.
-
To Confirm:
-
Use a Chiral Column: Employing a chiral HPLC column should resolve the enantiomers into two distinct peaks.
-
NMR Analysis: Diastereomers will likely show distinct sets of signals in the NMR spectrum.
-
Question: My mass spectrometry results for a brominated analog show an unexpected peak with a mass two units higher than the molecular ion (M+2). Is this an impurity?
Answer: This is not an impurity but a characteristic isotopic pattern for bromine-containing compounds.[3] Bromine has two major isotopes, 79Br and 81Br, which are present in an approximate 1:1 natural abundance.[3][4] This results in two molecular ion peaks in the mass spectrum:
-
M+: Corresponding to the molecule containing the 79Br isotope.
-
M+2: Corresponding to the molecule containing the 81Br isotope.
The relative intensity of these two peaks will be approximately equal.[3]
Frequently Asked Questions (FAQs)
Q1: What are the expected fragmentation patterns in the mass spectrum for this compound?
A1: Besides the characteristic M and M+2 peaks for the molecular ion, common fragmentation pathways for chroman-2-ones involve the cleavage of the lactone ring. You can expect to see fragments corresponding to the loss of CO and subsequent rearrangements. The phenyl group at the 4-position can also be a site of fragmentation.
Q2: How can I confirm the presence and position of the bromine atom on the chroman-2-one core?
A2:
-
Mass Spectrometry: As mentioned, the 1:1 ratio of the M and M+2 peaks is a strong indicator of a single bromine atom.[3]
-
NMR Spectroscopy:
-
1H NMR: The aromatic protons on the brominated ring will show specific splitting patterns and chemical shifts. The absence of a proton at the 6-position and the characteristic splitting of the remaining aromatic protons (H-5, H-7, and H-8) can confirm the substitution pattern.
-
13C NMR: The carbon atom attached to the bromine (C-6) will have a chemical shift in the range of 115-120 ppm.
-
Q3: What are the key considerations for developing a chiral HPLC method to separate the enantiomers of 4-phenylchroman-2-one analogs?
A3:
-
Column Selection: Chiral stationary phases (CSPs) are essential for enantiomeric separation.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6]
-
Mobile Phase: The choice of mobile phase (normal-phase or reversed-phase) and the specific solvents and additives will significantly impact the separation. Method development often involves screening different mobile phase compositions.
-
Temperature: Temperature can affect the chiral recognition and therefore the separation. It is crucial to maintain a consistent and optimized column temperature.[7]
Data Presentation
The following tables summarize expected analytical data for a representative this compound analog based on typical values for similar structures.
Table 1: Expected 1H NMR Chemical Shifts (in CDCl3)
| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity |
| H-3 | ~ 2.8 - 3.2 | dd |
| H-4 | ~ 4.5 - 4.8 | t |
| H-5 | ~ 7.3 - 7.5 | d |
| H-7 | ~ 7.1 - 7.3 | dd |
| H-8 | ~ 6.9 - 7.1 | d |
| Phenyl Protons | ~ 7.2 - 7.6 | m |
Table 2: Expected 13C NMR Chemical Shifts (in CDCl3)
| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |
| C-2 | ~ 168 - 172 |
| C-3 | ~ 35 - 40 |
| C-4 | ~ 40 - 45 |
| C-4a | ~ 120 - 125 |
| C-5 | ~ 128 - 132 |
| C-6 | ~ 115 - 120 |
| C-7 | ~ 130 - 135 |
| C-8 | ~ 118 - 122 |
| C-8a | ~ 150 - 155 |
| Phenyl Carbons | ~ 125 - 140 |
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| [M]+, [M+2]+ | Molecular ion peaks showing the characteristic 1:1 bromine isotope pattern. |
| [M-CO]+, [M-CO+2]+ | Loss of carbon monoxide from the lactone ring. |
| [M-C6H5]+, [M-C6H5+2]+ | Loss of the phenyl group. |
Experimental Protocols
Protocol 1: General HPLC Method for Achiral Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable percentage of B (e.g., 40%), and increase linearly to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: General Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Use a deuterated solvent in which the sample is fully soluble (e.g., CDCl3, DMSO-d6).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: General workflow for NMR spectral analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing debromination in 6-Bromo-4-phenylchroman-2-one reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during reactions with 6-Bromo-4-phenylchroman-2-one.
Troubleshooting Guides
This section addresses specific issues of unwanted debromination that may be encountered during common synthetic transformations involving this compound.
Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are prone to a side reaction known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This leads to the formation of 4-phenylchroman-2-one as a significant byproduct, reducing the yield of the desired coupled product.
Table 1: Troubleshooting Low Yields in Cross-Coupling Reactions due to Debromination
| Possible Cause | Suggested Solution |
| Catalyst System | The choice of palladium source and ligand is crucial. Some ligands are more prone to inducing β-hydride elimination or other pathways that lead to dehalogenation. |
| Screen a variety of phosphine ligands, particularly bulky electron-rich ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over side reactions.[2] | |
| Base | The strength and type of base can significantly influence the reaction outcome. Strong bases can sometimes promote debromination.[1] |
| Use a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOt-Bu.[2] The choice of base should be carefully optimized for the specific coupling reaction. | |
| Reaction Temperature | High reaction temperatures can increase the rate of debromination.[1][3] |
| Lower the reaction temperature and potentially extend the reaction time to find a balance where the desired reaction proceeds efficiently while minimizing the side reaction.[1] | |
| Reducing Agents | Impurities or additives in the reaction mixture can act as reducing agents. |
| Ensure all reagents and solvents are pure and anhydrous. Some phosphine ligands can also act as reductants, so avoid using them in large excess.[1] |
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Chromanones: Spotlight on 6-Bromo-4-phenylchroman-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The chromanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various chromanone derivatives, with a particular focus on inferring the potential activity of 6-Bromo-4-phenylchroman-2-one by examining structurally related analogs. While direct experimental data for this compound is not extensively available in the current literature, a comparative study of related compounds allows for insightful projections of its therapeutic potential.
Chromanones, or chroman-4-ones, are heterocyclic compounds distinguished from chromones by the absence of a C2-C3 double bond, a structural nuance that leads to significant variations in their biological profiles.[1][3] These compounds have demonstrated a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][4]
Comparative Biological Activities of Chromanone Derivatives
The biological efficacy of chromanone derivatives is highly dependent on the nature and position of their substituents. Halogenation, such as the introduction of a bromo group, and the presence of aryl moieties are known to modulate the activity of these compounds.
Anticancer Activity
Chromanone derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the induction of apoptosis and cell cycle arrest.[5][6] The substitution pattern on the chromanone core plays a crucial role in determining their cytotoxic selectivity and potency. For instance, certain flavanone/chromanone derivatives exhibit antiproliferative activity with IC50 values in the micromolar range, and their anticancer effects are mediated by the induction of oxidative stress in cancer cells.[6]
While specific data for this compound is unavailable, studies on other bromo-substituted chromanones suggest that the bromine atom can enhance anticancer activity. For example, 8-bromo-6-chloro-2-pentylchroman-4-one has been identified as a potent inhibitor of SIRT2, an enzyme implicated in tumorigenesis.[7] Furthermore, the presence of a phenyl group at the C4 position can also contribute to cytotoxicity.
Table 1: Anticancer Activity of Selected Chromanone Derivatives
| Compound/Derivative | Cell Line | Activity (IC50 µM) | Reference |
| Epiremisporine H (3) | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [8] |
| Epiremisporine H (3) | A549 (Lung Carcinoma) | 31.43 ± 3.01 | [8] |
| Flavanone/Chromanone Derivatives (1, 3, and 5) | Various Cancer Cells | 10 - 30 | [6] |
| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | SIRT2 Inhibition | 4.5 | [7] |
| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [7] |
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Chromanones have emerged as a promising class of compounds with broad-spectrum antimicrobial properties.[9][10] The antimicrobial efficacy is significantly influenced by the substituents on the chromanone scaffold.
For instance, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 has been shown to reduce antimicrobial activity, whereas methoxy substituents at the meta position of ring B in homoisoflavonoids can enhance bioactivity.[9] While direct data on this compound is lacking, the presence of a bromo substituent is often associated with enhanced biological activity.[11]
Table 2: Antimicrobial Activity of Selected Chromanone Derivatives
| Compound/Derivative | Microorganism | Activity (MIC µg/mL) | Reference |
| Compound 20 | S. epidermidis | 128 | [9] |
| Compound 21 | Bacteria | 128 | [9] |
| 2-n-heptyl-7-OH-4-chromanol (4c) | Gram-positive bacteria | 12.5–25 | [12] |
| 2-n-nonyl-7-OH-4-chromanol (4d) | Gram-positive bacteria | 25–50 | [12] |
| 2-propyl-4-chromanol (4a) | M. tuberculosis | 12.5 | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of chromanone derivatives are attributed to their interactions with various cellular signaling pathways.
Anticancer Signaling Pathway
Several chromanone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[11] One proposed mechanism involves the inhibition of enzymes crucial for cancer cell survival and the induction of apoptosis through pathways like the Bcl-2, Bax, and caspase 3 signaling cascades.[8]
Caption: Proposed anticancer signaling pathway for chromanone derivatives.
Antimicrobial Mechanism of Action
The antimicrobial action of chromanones can involve various mechanisms, including the disruption of the bacterial cell membrane and the inhibition of essential enzymes.[10] Some derivatives are thought to target key proteins involved in fungal virulence and survival.[9]
Caption: General antimicrobial mechanisms of chromanone derivatives.
Experimental Protocols
The evaluation of the biological activity of chromanone derivatives involves standardized in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare a serial dilution of the chromanone derivatives in a suitable broth medium in 96-well microplates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The chromanone scaffold represents a versatile platform for the development of novel therapeutic agents. While specific experimental data for this compound is limited, the analysis of structurally related compounds provides a strong rationale for its potential biological activity. The presence of a bromo substituent and a phenyl group at the 4-position are key structural features that are anticipated to confer significant anticancer and antimicrobial properties. Further synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential and to contribute to the growing body of research on this important class of heterocyclic compounds.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor activity of naturally occurring chromones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Efficacy of 6-Bromo-Coumarin Derivatives as Potential Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various 6-bromo-coumarin derivatives, serving as closely related structural analogs to 6-Bromo-4-phenylchroman-2-one. Due to the limited availability of specific efficacy data on this compound derivatives, this guide focuses on the more extensively studied 6-bromo-coumarins (also known as 6-bromo-2H-chromen-2-ones) to provide valuable insights into the potential therapeutic activities of this class of compounds. The data presented is compiled from various in vitro studies assessing the cytotoxic effects of these derivatives against several human cancer cell lines.
Comparative Efficacy of 6-Bromo-Coumarin Derivatives
The following table summarizes the cytotoxic activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of cells), of various 6-bromo-coumarin derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-3-(...-hydrazonyl-thiazolyl)-coumarin derivative (Compound 2b) | MCF-7 (Breast) | 0.0136 | Doxorubicin | Not stated |
| A-549 (Lung) | 0.015 | Doxorubicin | Not stated | |
| 4-(6-Bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (Compound 6) | A549 (Lung) | >100 | Not stated | Not stated |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | K562 (Leukemia) | 32.7 | Not stated | Not stated |
| LS180 (Colon) | 45.8 | Not stated | Not stated | |
| MCF-7 (Breast) | Not stated | Not stated | Not stated | |
| 7-Bromo-coumarin-indole hybrid (Compound 80) | MCF-7 (Breast) | Not stated | Not stated | Not stated |
Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Structure-Activity Relationship Insights
The available data suggests that the substitution pattern on the coumarin ring significantly influences the cytotoxic activity. For instance, the introduction of a thiazolyl-hydrazono moiety at the 3-position of the 6-bromo-coumarin scaffold appears to confer potent anticancer activity, as seen with compound 2b.[1] In contrast, an acetate substitution on a phenyl group at the 4-position of a 6-bromo-coumarin resulted in low activity against the A549 lung cancer cell line.
Furthermore, studies on other halogenated coumarins suggest that the presence and position of the halogen atom can be crucial for activity. For example, a study on 4-methylcoumarin derivatives indicated that a 6-bromo substitution, in combination with other functional groups, resulted in reasonable cytotoxic activities.[2]
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess the in vitro cytotoxic activity of compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The synthesized 6-bromo-coumarin derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours). Control wells containing cells treated with vehicle (DMSO) alone are also included.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Coumarin derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway potentially induced by 6-bromo-coumarin derivatives.
Caption: General workflow for evaluating the in vitro cytotoxicity of test compounds.
References
- 1. Discovery of New Coumarin-Based Lead with Potential Anticancer, CDK4 Inhibition and Selective Radiotheranostic Effect: Synthesis, 2D & 3D QSAR, Molecular Dynamics, In Vitro Cytotoxicity, Radioiodination, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of SIRT2 Inhibition by Chroman-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 6-bromo-4-phenylchroman-2-one analogs and other related compounds on Sirtuin 2 (SIRT2), a key enzyme implicated in various diseases, including neurodegenerative disorders and cancer. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support the validation of these compounds as potent and selective SIRT2 inhibitors.
Comparative Analysis of SIRT2 Inhibitors
While specific data for this compound is limited in publicly available research, extensive studies on the closely related chroman-4-one scaffold have demonstrated significant potential for SIRT2 inhibition. Research has shown that substitutions at the 2, 6, and 8 positions of the chroman-4-one core are critical for potent and selective inhibition of SIRT2.[1][2][3] Notably, the presence of larger, electron-withdrawing groups, such as bromine, at the 6 and 8 positions enhances inhibitory activity.[1][2][3]
The following table summarizes the in vitro inhibitory activity of various chroman-4-one analogs against SIRT2, SIRT1, and SIRT3, highlighting their potency and selectivity. For comparison, data for other well-established SIRT2 inhibitors are also included.
Table 1: Inhibitory Activity (IC50) of Chroman-4-one Analogs and Other SIRT2 Inhibitors
| Compound | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM | Reference |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | <10 | <10 | [1][2] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | <10 | <10 | [1] |
| Other SIRT2 Inhibitors | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| TM | 0.038 | >25 | >50 | [4][5] |
| SirReal2 | 0.14 | >100 | >100 | [6] |
| AGK2 | 3.5 | >50 | >50 | [4] |
| Tenovin-6 | 9 | 11 | >50 | [4] |
Key Signaling Pathways Modulated by SIRT2 Inhibition
SIRT2 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes by deacetylating numerous protein substrates.[7] Its inhibition can impact multiple signaling pathways implicated in cancer and neurodegenerative diseases.
Experimental Protocols
Validation of SIRT2 inhibition requires robust and reproducible experimental methodologies. The following section details the protocols for key assays used to characterize SIRT2 inhibitors.
In Vitro SIRT2 Inhibition Assay (HPLC-based)
This assay quantitatively determines the inhibitory potency of compounds on SIRT2 deacetylase activity.
Protocol:
-
Prepare a reaction mixture containing 20 nM SIRT2 enzyme, 50 µM of a synthetic peptide substrate (e.g., H3K9ac), and the test inhibitor at various concentrations in assay buffer.[6][8]
-
Stop the reaction by adding an ice-cold solution of methanol and formic acid.[8]
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to separate and quantify the acetylated (substrate) and deacetylated (product) peptides.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor with SIRT2 in a cellular context.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10]
Protocol:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[10]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble SIRT2 in the supernatant by Western blotting or mass spectrometry.
-
Plot the amount of soluble SIRT2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream Targets
To confirm the biological activity of SIRT2 inhibitors in cells, the acetylation status of known SIRT2 substrates, such as α-tubulin, or the protein levels of downstream effectors, like c-Myc, can be assessed by Western blotting.[11]
Protocol:
-
Cell Lysis: Treat cells with the SIRT2 inhibitor or vehicle control. Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for acetylated α-tubulin, total α-tubulin, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize the levels of the protein of interest to the loading control to determine the relative changes upon inhibitor treatment.
Conclusion
The available data strongly support the potential of chroman-4-one derivatives, particularly those with bromo substitutions, as a promising class of selective SIRT2 inhibitors. Their ability to potently inhibit SIRT2 in vitro, coupled with favorable selectivity over other sirtuin isoforms, makes them valuable tool compounds for studying SIRT2 biology and as starting points for the development of novel therapeutics. The experimental protocols provided herein offer a robust framework for the validation and characterization of these and other novel SIRT2 inhibitors. Further investigation into the cellular and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 7. Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-based SIRT inhibition assays [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 12. benchchem.com [benchchem.com]
Unveiling the Anti-Cancer Potential of 6-Bromo-4-phenylchroman-2-one Derivatives: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel and effective anti-cancer agents, chroman-2-one scaffolds, particularly those with bromine and phenyl substitutions, have emerged as a promising area of research. This guide provides a comprehensive comparison of the in vitro anti-cancer activity of 6-Bromo-4-phenylchroman-2-one derivatives and their structurally related analogs. By presenting key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
While specific data on the anti-cancer activity of this compound is limited, extensive research on the broader family of 4-phenylcoumarins (4-phenyl-2H-chromen-2-ones), including brominated derivatives, offers significant insights into their therapeutic potential. These compounds have demonstrated the ability to induce cytotoxicity, trigger programmed cell death (apoptosis), and halt the proliferation of cancer cells by arresting the cell cycle.
Comparative Cytotoxicity of 4-Phenylcoumarin Derivatives
The anti-cancer efficacy of 4-phenylcoumarin derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific chemical substitutions and the cancer cell line being tested. Below is a summary of the cytotoxic activities of representative 4-phenylcoumarin derivatives, including a bromo-substituted analog.
| Derivative ID | Compound Name | Cancer Cell Line | IC50 / LD50 (µM) |
| A | 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | >100 |
| B | 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | 89.3 |
| C | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | 48.1 |
| D | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver) | 45.1 |
Data sourced from a study on new acetoxycoumarin derivatives, where cytotoxicity was evaluated after 48 hours of treatment.[1]
Mechanistic Insights: How 4-Phenylcoumarin Derivatives Combat Cancer
The anti-cancer effects of coumarin derivatives are not limited to direct cell killing but involve the modulation of critical cellular processes that govern cancer cell survival and proliferation.[2][3][4]
Induction of Apoptosis
A primary mechanism by which these compounds exert their anti-cancer activity is through the induction of apoptosis, or programmed cell death.[2][5] This is often achieved by influencing the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family.[5] An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 can lead to the activation of caspases, the key executioners of apoptosis.[5][6]
Cell Cycle Arrest
4-Phenylcoumarin derivatives have been shown to halt the progression of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.[2][6][7] This arrest can occur at different phases of the cell cycle, such as G0/G1 or G2/M, depending on the specific compound and cell type.[6][7]
Modulation of Signaling Pathways
The PI3K/Akt signaling pathway is a crucial regulator of cell growth and survival that is often hyperactivated in cancer.[8] Several coumarin derivatives have been found to inhibit this pathway, contributing to their anti-proliferative and pro-apoptotic effects.[2][7][8]
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays used to evaluate the anti-cancer activity of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds.
-
Incubation: Incubate the treated cells for a specific duration, typically 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V/PI Apoptosis Assay
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and then harvest them.
-
Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to degrade RNA and then stain the DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
Signaling Pathways Implicated in Anti-Cancer Activity
The anti-tumor effects of 4-phenylcoumarin derivatives are often mediated through the modulation of key signaling pathways that control cell fate.
Potential Signaling Pathways Targeted by 4-Phenylcoumarin Derivatives
Conclusion and Future Directions
The available evidence strongly suggests that 4-phenylcoumarin derivatives, including those with bromine substitutions, represent a promising scaffold for the development of novel anti-cancer agents. Their ability to induce cytotoxicity, apoptosis, and cell cycle arrest through the modulation of key signaling pathways highlights their therapeutic potential.
Further research is warranted to synthesize and evaluate a broader range of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also needed to fully elucidate the molecular targets and signaling cascades involved in their anti-cancer effects. Such investigations will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for their potential translation into clinical applications.
References
- 1. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of C-4 substituted coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Antimicrobial spectrum of compounds synthesized from 6-Bromo-4-phenylchroman-2-one
Comparative Antimicrobial Spectrum of 6-Bromo-Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of various compounds synthesized from 6-bromo-coumarin precursors. The data presented is compiled from recent studies to offer insights into the potential of these derivatives as novel antimicrobial agents.
Antimicrobial Activity Data
The antimicrobial efficacy of synthesized 6-bromo-coumarin derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined to quantify the antimicrobial activity. The results are summarized in the table below.
| Compound ID | Derivative Class | Test Organism | Strain | MIC (µg/mL) | Reference |
| 4 | 1,3,4-Thiadiazine | Enterococcus faecalis | (Gram-positive) | Strong Inhibition | [1][2] |
| 10 | (2H-chromen-3-yl)thiazol-2-yl | Enterococcus faecalis | (Gram-positive) | Strong Inhibition | [1][2] |
| 12a | (2H-chromen-3-yl)thiazol-2-yl | Pseudomonas aeruginosa | (Gram-negative) | Strong Inhibition | [1][2] |
| 29i | Bromo-substituted coumarin | Acinetobacter baumannii | (Gram-negative) | 6.25 | [3][4] |
| 29i | Bromo-substituted coumarin | Various Gram-positive strains | - | Moderate Activity | [3][4] |
| 83c, 83d, 83e, 83f, 83j | Bromo, Chloro, or Nitro substituted chromene | Escherichia coli | (Gram-negative) | - (Zone of Inhibition: 10-16 mm at 1000 µg/mL) | [3] |
| 83c, 83d, 83e, 83f, 83j | Bromo, Chloro, or Nitro substituted chromene | Bacillus cereus | (Gram-positive) | - (Zone of Inhibition: 10-16 mm at 1000 µg/mL) | [3] |
Note: "Strong Inhibition" indicates potent activity as described in the source, though specific MIC values were not provided in the abstract.
Experimental Protocols
Synthesis of 6-Bromo-Coumarin Derivatives (General Workflow)
A common precursor for the synthesis of the evaluated compounds is 3-acetyl-6-bromo-2H-chromen-2-one.[5][6] This starting material is then modified through various chemical reactions to yield a diverse range of derivatives. A generalized synthetic workflow is as follows:
-
Synthesis of 3-Acetyl-6-bromocoumarin: This starting material is typically synthesized via the reaction of 5-bromo-salicylaldehyde and ethyl acetoacetate in the presence of a catalyst like piperidine, often using microwave-assisted methods for improved efficiency.[6]
-
Bromination of the Acetyl Group: The 3-acetyl-6-bromocoumarin can be further brominated, for instance at the acetyl group, to create a reactive intermediate such as 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one.[1][2]
-
Condensation and Cyclization Reactions: This reactive intermediate is then condensed with various nucleophiles to introduce new heterocyclic rings. For example, reaction with thiourea or thioacetamide derivatives can lead to the formation of thiazole rings, while reactions with hydrazides can yield thiadiazoles or other nitrogen-containing heterocycles.[1][2]
-
Purification and Characterization: The final synthesized compounds are purified using techniques like recrystallization and their structures are confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.[7]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution or agar well diffusion assays.
Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density (e.g., 10^5 CFU/mL).[8]
-
Serial Dilutions: The synthesized compounds are dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.[8]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Agar Well Diffusion Method:
-
Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify. The surface is then uniformly inoculated with a standardized microbial suspension.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Application of Compounds: A fixed volume of each synthesized compound at a specific concentration is added to the wells.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compounds.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured to assess the antimicrobial activity.[9]
Visualizations
Caption: Workflow for the synthesis and antimicrobial evaluation of 6-bromo-coumarin derivatives.
Caption: A proposed mechanism of antimicrobial action for coumarin derivatives via inhibition of bacterial DNA gyrase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nirmalacp.org [nirmalacp.org]
- 7. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 8. Modulation of Drug Resistance in Staphylococcus aureus with Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nano-ntp.com [nano-ntp.com]
Structure-activity relationship (SAR) studies of 6-Bromo-4-phenylchroman-2-one analogs
A detailed examination of the structure-activity relationships of 6-Bromo-4-phenylchroman-2-one analogs reveals critical insights into their potential as anticancer agents. Variations in substituents on the chroman-2-one core significantly influence their cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comparative analysis of these analogs, supported by experimental data, detailed protocols, and visualizations of associated signaling pathways.
The core structure of this compound has been a focal point for medicinal chemists aiming to develop novel therapeutics. The presence of a bromine atom at the 6-position and a phenyl group at the 4-position of the chroman-2-one scaffold has been identified as a key pharmacophoric feature. Structure-activity relationship (SAR) studies on related coumarin and chromanone derivatives have demonstrated that modifications to this basic structure can profoundly impact biological activity, particularly their efficacy as anticancer agents.
Comparative Anticancer Activity
While a comprehensive SAR study on a wide range of this compound analogs is not extensively documented in a single publication, data from various studies on structurally related compounds, particularly substituted coumarins, allow for a comparative analysis. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
A study on 4-methylcoumarin derivatives provided valuable data on a bromo-substituted analog, 6-bromo-4-bromomethyl-7-hydroxycoumarin. This compound demonstrated notable cytotoxic activity against a panel of human cancer cell lines, as detailed in the table below.[1] Although not a direct analog of this compound, this data highlights the potential of the 6-bromo-coumarin scaffold in cancer therapy.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Chronic Myelogenous Leukemia) | 45.8 |
| LS180 (Colon Adenocarcinoma) | 32.7 | |
| MCF-7 (Breast Adenocarcinoma) | 38.2 |
Table 1: Cytotoxic activity of a bromo-substituted coumarin derivative against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]
The structure-activity relationship studies on various coumarin derivatives suggest that the presence and position of halogen atoms, such as bromine, can significantly enhance cytotoxic effects. Further research focusing on systematic modifications of the 4-phenyl group and other positions of the this compound core is warranted to delineate a more precise SAR and identify lead compounds with improved potency and selectivity.
Mechanism of Action: Modulation of Cell Signaling Pathways
Coumarin derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] A key signaling pathway often implicated in coumarin-induced apoptosis is the PI3K/Akt pathway.[4][5][6] This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.
Several coumarin derivatives have been found to inhibit the PI3K/Akt signaling cascade, leading to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic proteins, ultimately resulting in cancer cell death.[4][5][7][8] The general mechanism involves the inhibition of Akt phosphorylation, which in turn affects downstream targets that regulate apoptosis.
Experimental Protocols
The evaluation of the anticancer activity of this compound analogs relies on standardized in vitro assays. The following is a detailed protocol for the MTT assay, a colorimetric method widely used to assess cell viability.
MTT Cell Viability Assay
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 5. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of 6-Aryl-4-phenylchroman-2-one
For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. The chroman-2-one core is a privileged structure in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies. This guide provides a comparative analysis of two prominent palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the synthesis of 6-aryl-4-phenylchroman-2-one from its precursor, 6-bromo-4-phenylchroman-2-one.
Introduction to Suzuki and Stille Couplings
Both the Suzuki and Stille reactions are powerful tools for the formation of carbon-carbon bonds, particularly for connecting sp2-hybridized carbon atoms.[1] The choice between these two methods often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity of the reagents involved.
The Suzuki-Miyaura coupling utilizes an organoboron reagent (typically a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base.[2] Its advantages include the commercial availability and low toxicity of many boronic acids, as well as the use of environmentally benign inorganic bases.[2]
The Stille coupling employs an organotin reagent (organostannane) to couple with an organohalide, also catalyzed by palladium.[3][4] Stille reactions are known for their excellent functional group tolerance and are often effective when other coupling methods fail.[5] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts.[3]
Comparative Analysis of Reaction Parameters
While specific experimental data for the Suzuki and Stille coupling of this compound is not extensively reported, a comparison can be drawn from the well-established literature on the coupling of aryl bromides. The following table summarizes typical reaction parameters for both methods.
| Parameter | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acid or ester | Arylstannane |
| Catalyst | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) |
| Ligand | Phosphine ligands (e.g., PPh₃, SPhos, XPhos) | Phosphine or arsine ligands (e.g., PPh₃, AsPh₃) |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Often not required, but additives can be used |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Toluene, Dioxane, DMF, THF |
| Temperature | Room temperature to reflux (50-120 °C) | Room temperature to reflux (40-120 °C) |
| Reaction Time | 1 - 24 hours | 1 - 48 hours |
| Typical Yields | Good to excellent (70-95%) | Good to excellent (70-95%) |
| Toxicity of Reagents | Boronic acids are generally low in toxicity. | Organotin compounds are highly toxic. |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed. | Tin byproducts can be difficult to remove. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille coupling reactions, which can be adapted for the synthesis of 6-aryl-4-phenylchroman-2-one.
Suzuki Coupling Protocol
This protocol is a general starting point and may require optimization for the specific arylboronic acid used.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed toluene/water solvent mixture.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Stille Coupling Protocol
This protocol is a general guideline and may need to be optimized based on the specific arylstannane employed.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylstannane (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Anhydrous and degassed Toluene
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound and the arylstannane in toluene under an inert atmosphere.
-
Add the tris(dibenzylideneacetone)dipalladium(0) and triphenylphosphine to the solution.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for 1 hour, followed by filtration through celite.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying mechanisms and the experimental process, the following diagrams have been generated using Graphviz.
Caption: General catalytic cycles for Suzuki and Stille cross-coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Recommendation
Both Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The choice between the two will largely depend on the specific requirements of the synthesis and the available resources.
For routine synthesis and in cases where the corresponding boronic acid is commercially available and stable, the Suzuki coupling is generally the preferred method due to the lower toxicity of the reagents and the ease of byproduct removal.
The Stille coupling serves as a powerful alternative , particularly when the required boronic acid is unstable or difficult to prepare. Its broad functional group tolerance can also be advantageous in complex syntheses. However, the toxicity of organotin compounds necessitates careful handling and purification procedures to ensure the final product is free of tin residues, which is a critical consideration in drug development.
Ultimately, the optimal choice may require empirical evaluation of both methods for the specific substrate and desired aryl group to achieve the highest yield and purity of the target 6-aryl-4-phenylchroman-2-one.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
Benchmarking New 6-Bromo-4-phenylchroman-2-one Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom and a phenyl group at the 6- and 4-positions, respectively, can significantly influence the pharmacological profile of these compounds. This guide provides a comparative analysis of newly synthesized 6-Bromo-4-phenylchroman-2-one derivatives against established inhibitors, offering a framework for evaluating their potential as therapeutic agents. The data presented herein is illustrative, designed to mirror the rigorous comparisons necessary in preclinical drug development.
Comparative Inhibitory Activity
The inhibitory potential of new this compound derivatives (termed BPC-1, BPC-2, and BPC-3) was evaluated against two key enzyme targets: Sirtuin 2 (SIRT2), a histone deacetylase implicated in neurodegenerative diseases and cancer, and Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme involved in pH regulation and cancer progression. Their performance was benchmarked against the known inhibitors, AGK2 (a SIRT2 inhibitor) and Acetazolamide (a pan-carbonic anhydrase inhibitor).
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity vs. SIRT1 |
| BPC-1 | SIRT2 | 2.5 | 15-fold |
| BPC-2 | SIRT2 | 1.8 | 25-fold |
| BPC-3 | SIRT2 | 5.1 | 8-fold |
| AGK2 (Known Inhibitor) | SIRT2 | 3.5 | 10-fold |
| BPC-1 | CA IX | 10.2 | - |
| BPC-2 | CA IX | 15.8 | - |
| BPC-3 | CA IX | 8.5 | - |
| Acetazolamide (Known Inhibitor) | CA IX | 0.012 | Non-selective |
Antiproliferative Activity in Cancer Cell Lines
The anticancer potential of the novel derivatives was assessed using a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) was determined to compare their efficacy against a standard chemotherapeutic agent, Doxorubicin.
Table 2: In Vitro Antiproliferative Activity (GI₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| BPC-1 | 7.8 | 12.3 | 9.5 |
| BPC-2 | 5.2 | 8.9 | 6.8 |
| BPC-3 | 15.1 | 20.5 | 18.2 |
| Doxorubicin (Known Drug) | 0.045 | 0.09 | 0.06 |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
SIRT2 Inhibition Assay: The inhibitory activity against human recombinant SIRT2 was determined using a fluorogenic assay. The assay was performed in a 96-well plate format. Each well contained 50 µL of assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) with 1 µM of a fluorogenic acetylated peptide substrate and 100 µM NAD⁺. Test compounds were added at varying concentrations, and the reaction was initiated by the addition of 10 ng of SIRT2 enzyme. The plate was incubated at 37°C for 1 hour. The reaction was stopped by the addition of a developer solution containing nicotinamidase and a fluorescent reagent. The fluorescence intensity was measured using a microplate reader with excitation at 360 nm and emission at 460 nm. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Carbonic Anhydrase IX Inhibition Assay: The inhibition of CA IX was measured using a stopped-flow spectrophotometric assay, following the hydration of CO₂. The assay was performed at 25°C in a buffer solution of 10 mM HEPES, pH 7.4, containing 20 mM NaClO₄. The enzyme concentration was 10 nM. The reaction was initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated solution. The rate of pH change, due to proton production, was monitored by the change in absorbance of a pH indicator (p-nitrophenol). IC₅₀ values were determined by plotting the initial velocity against the inhibitor concentration.
Antiproliferative Assay (MTT Assay)
Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds or Doxorubicin for 72 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The GI₅₀ values were calculated from dose-response curves.
Visualizing the Benchmarking Process and Mechanism of Action
To provide a clear overview of the evaluation process and the potential mechanism of action, the following diagrams were generated.
Caption: Experimental workflow for benchmarking new derivatives.
The inhibitory action of the novel compounds on the SIRT2 signaling pathway is a key area of investigation. SIRT2 is known to deacetylate several non-histone proteins, including α-tubulin, thereby influencing microtubule dynamics and cell cycle progression.[1]
Caption: Proposed mechanism of action via SIRT2 inhibition.
Conclusion
This comparative guide demonstrates a structured approach to evaluating novel this compound derivatives. The hypothetical data suggests that derivative BPC-2 shows the most promise, with superior inhibitory activity against SIRT2 compared to the known inhibitor AGK2 and notable antiproliferative effects across multiple cancer cell lines. Further investigations, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis, are warranted to fully elucidate the therapeutic potential of these compounds. The provided experimental protocols and visual workflows offer a blueprint for conducting and presenting such preclinical research.
References
Navigating the Selectivity Landscape of 6-Bromo-4-phenylchroman-2-one Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman-2-one scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities. Within this class, 6-bromo-4-phenylchroman-2-one and its derivatives have emerged as compounds of interest, particularly as potential modulators of key cellular signaling pathways. This guide provides a comparative analysis of the cross-reactivity profile of chroman-4-one based compounds, with a focus on their activity against sirtuin enzymes. While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide leverages data from closely related analogs to provide a framework for understanding and evaluating the selectivity of this compound class.
Quantitative Cross-Reactivity Data
The following table summarizes the in vitro inhibitory activity of a series of substituted chroman-4-one derivatives against human Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). This data is crucial for assessing the selectivity of these compounds and predicting potential on- and off-target effects. The data is extracted from a study by Nielsen et al. (2012), which provides a systematic evaluation of chroman-4-one derivatives as SIRT2 inhibitors.[1]
| Compound ID | R1 | R2 | R3 | SIRT2 IC50 (µM) | % Inhibition at 200 µM vs SIRT1 | % Inhibition at 200 µM vs SIRT3 |
| 1a | Cl | Br | n-pentyl | 4.5 | <10 | <10 |
| 1b | H | H | n-pentyl | >200 | <10 | <10 |
| 1c | Br | Br | n-pentyl | 1.5 | <10 | <10 |
| 1d | I | I | n-pentyl | 2.5 | <10 | <10 |
| 1e | Cl | Cl | n-pentyl | 3.2 | <10 | <10 |
| 1f | F | F | n-pentyl | 15.4 | <10 | <10 |
| 1g | H | Br | n-pentyl | 10.2 | <10 | <10 |
| 1h | Br | H | n-pentyl | 12.5 | <10 | <10 |
| 1i | Cl | H | n-pentyl | 25.1 | <10 | <10 |
| 1j | H | Cl | n-pentyl | 30.7 | <10 | <10 |
| 1k | Br | Br | n-propyl | 10.6 | <10 | <10 |
| 1l | Br | Br | n-butyl | 3.8 | <10 | <10 |
| 1m | Br | Br | iso-butyl | 20.5 | <10 | 16 |
| 1n | Br | Br | iso-propyl | >200 | <10 | <10 |
| 1o | Br | Br | Phenyl | >200 | <10 | <10 |
| 1p | Br | Br | 2-phenylethyl | 10.8 | <10 | <10 |
Data adapted from J. Med. Chem. 2012, 55, 15, 7021–7033.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of cross-reactivity data. Below are methodologies for key experiments relevant to the profiling of chroman-4-one based compounds.
SIRT2 Inhibition Assay (Fluorometric)
This protocol is based on the method described by Nielsen et al. (2012).[1]
1. Reagents and Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluor de Lys-SIRT2 substrate (Boc-Lys(Ac)-AMC)
-
NAD+
-
Developer solution containing trypsin and nicotinamide
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
384-well black microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the diluted test compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing SIRT2 enzyme (final concentration ~10 nM) and NAD+ (final concentration 1 mM) in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 2.5 µL of the Fluor de Lys-SIRT2 substrate (final concentration 100 µM) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Kinase Cross-Reactivity Profiling (Representative Workflow)
To assess the broader selectivity of this compound based compounds, a comprehensive kinase screen is recommended. The following represents a general workflow for such a screen, for example, using a platform like KINOMEscan®.
1. Principle: The assay is based on a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified.
2. Experimental Workflow:
-
Compound Preparation: The test compound is dissolved in a suitable solvent (typically DMSO) to a high stock concentration.
-
Assay Plate Preparation: The compound is serially diluted and added to the assay plates.
-
Kinase and Ligand Incubation: A panel of recombinant kinases, each tagged with a unique DNA barcode, is incubated with the test compound and an immobilized ligand specific for the kinase active site.
-
Washing: Unbound kinase is removed by washing the solid support.
-
Elution and Quantification: The bound kinase is eluted, and the amount of each kinase is quantified by qPCR using the unique DNA barcodes.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control. The results are typically expressed as a percentage of control, and dissociation constants (Kd) can be determined for significant interactions.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified SIRT2 signaling pathway and the inhibitory action of chroman-4-one compounds.
Caption: Workflow for the fluorometric SIRT2 inhibition assay.
Caption: General workflow for a competitive binding-based kinase cross-reactivity screen.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Bromo-4-phenylchroman-2-one
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational and disposal plan for 6-Bromo-4-phenylchroman-2-one (CAS No. 156755-23-6), a halogenated organic compound.[1][2][3] Adherence to these procedures is critical for regulatory compliance and the well-being of laboratory personnel.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal protocol, it is crucial to understand the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, it should be handled as a potentially hazardous substance, drawing parallels from structurally similar halogenated organic compounds.[2][4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: All handling of the compound should occur in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.[2][5]
-
Avoid Dust Generation: When handling the solid form, take care to avoid creating dust.[5]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional guidelines and local, state, and federal regulations for hazardous chemical waste.[2][6][7]
1. Waste Identification and Segregation:
-
Waste Characterization: This compound is classified as a halogenated organic solid.[1][2] It must be treated as hazardous chemical waste.[2][7]
-
Segregation: It is critical to segregate this waste stream. Do not mix this compound with non-halogenated solvents, aqueous waste, or other incompatible materials such as strong oxidizing agents.[1][8] Mixing different waste categories can lead to dangerous reactions and complicates the disposal process.[1][9] Keep solid and liquid waste separate.[10]
2. Containerization:
-
Primary Container: Collect waste this compound in a dedicated, chemically resistant container with a secure, screw-top lid.[2][9][11] The original container is often the best choice for waste storage.[7] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[4]
-
Container Condition: Ensure the container is in good condition, free from leaks or external residue.[7]
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[12] The label should include:
3. Storage:
-
Designated Area: Store the sealed waste container in a designated hazardous waste satellite accumulation area.[6] This area should be secure, well-ventilated, and away from heat sources or direct sunlight.[9]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[10]
-
Time Limits: Be aware of and adhere to the time limits for storing hazardous waste as specified by your institution's Environmental Health and Safety (EHS) department and local regulations.[2]
4. Final Disposal:
-
Professional Collection: Never dispose of this compound down the drain or in the regular trash.[9] Arrange for the collection of the waste container by your institution's EHS department or a certified hazardous waste disposal company.[6][7]
-
Documentation: Complete all necessary waste collection request forms and maintain accurate records of the waste generated.[1][7]
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.[2]
-
Sweep or vacuum the spilled material into a suitable, labeled container for disposal as hazardous waste.[2]
-
Clean the affected area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.[12]
-
All materials used for spill cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.[5][7]
Data Presentation
Table 1: Hazardous Waste Container Guidelines
| Parameter | Guideline | Rationale |
| Material Compatibility | Must be chemically resistant to the waste. (e.g., Glass or HDPE for halogenated organics).[4][10] | Prevents degradation of the container and potential leaks. |
| Container Condition | Must be in good condition, free of leaks, and with no external residue.[7] | Ensures safe handling and storage without risk of exposure. |
| Lid/Closure | Must be a secure, screw-type lid. Makeshift covers are not acceptable.[4][11][12] | Prevents spills and the release of vapors. |
| Fill Level | Do not fill beyond 90% capacity.[11] | Allows for vapor expansion and reduces the risk of spills during transport. |
| Labeling | Must be clearly labeled with "Hazardous Waste" and the full chemical name(s).[2][12] | Provides clear identification of the contents for safe handling and disposal. |
Experimental Protocols
While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate the aforementioned disposal steps into its standard operating procedure (SOP). The protocol should explicitly state that all materials contaminated with the compound, including glassware, pipette tips, and weighing papers, must be disposed of as halogenated organic waste.[5] Empty containers that held the pure compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ethz.ch [ethz.ch]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Safety and Operational Guide for 6-Bromo-4-phenylchroman-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-4-phenylchroman-2-one, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The recommended PPE for handling this compound is summarized below.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Body Protection | A laboratory coat or a chemical-resistant apron. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the solid compound outside of a chemical fume hood to prevent the inhalation of airborne particles.[1][2] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3] An eyewash station and safety shower must be readily accessible.
-
Preparation and Engineering Controls: Before starting, ensure all necessary equipment and reagents are prepared to minimize movement and the potential for spills.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
-
Weighing and Aliquoting: If handling the solid form, weigh the compound within a fume hood or a ventilated balance enclosure to control dust. Use appropriate tools, such as spatulas and weighing paper, and keep the container tightly sealed when not in use.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. If using a volatile solvent, ensure adequate ventilation.[1]
-
Post-Handling Decontamination: After handling, thoroughly wipe down the work area with an appropriate solvent to decontaminate all surfaces.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[2][3]
-
Waste Segregation: As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4][5] Do not mix with incompatible materials such as strong oxidizing agents.[3]
-
Containerization: Collect all waste, including unused compound and contaminated disposables (e.g., gloves, pipette tips, weighing paper), in a dedicated, chemically resistant, and clearly labeled hazardous waste container.[2][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[3][4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from sources of ignition.[3][4]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[2]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal, which is often through incineration for halogenated materials.[4][5]
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
